PC-766B
Description
16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one has been reported in Nocardia brasiliensis with data available.
from Nocardia brasiliensis SC-4710; structure given in first source
Properties
IUPAC Name |
16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJEHLCUILHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PC-766B as a V-ATPase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PC-766B and V-ATPase
Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. In cancer cells, V-ATPases are often overexpressed on the plasma membrane, where they contribute to the acidification of the tumor microenvironment, promoting invasion, metastasis, and chemoresistance. This makes V-ATPase a compelling target for anticancer drug development.
This compound is a macrolide antibiotic first isolated from Nocardia brasiliensis. It is structurally classified as a member of the bafilomycin class, a group of well-characterized, potent, and specific inhibitors of V-ATPase. These inhibitors typically bind to the V0 subunit of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting its function. The antitumor properties of this compound are therefore strongly suggested to be mediated through its activity as a V-ATPase inhibitor.
Chemical Properties and Quantitative Data
This compound is a complex macrolide with a 16-membered lactone ring. The available quantitative data on the biological activity of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₈O₁₂ | |
| Molecular Weight | 777.0 g/mol | |
| Source | Nocardia brasiliensis SC-4710 | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference |
| P388 | Murine Leukemia | 0.1 | ~0.13 | |
| B16 | Murine Melanoma | 0.5 | ~0.64 |
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Model | Administration Route | Dosage | Effect | Reference |
| P388 Leukemia (murine) | Intraperitoneal | 0.25 mg/kg/day | Antitumor activity |
Table 4: Enzyme Inhibitory Activity of this compound
| Enzyme | Activity | Reference |
| Na⁺, K⁺-ATPase | Weak inhibitory activity | |
| V-ATPase | Inferred potent inhibitory activity (based on structural class) |
Mechanism of Action: V-ATPase Inhibition
The proposed mechanism of action for this compound is the inhibition of V-ATPase. This is based on its structural similarity to bafilomycin A1, a well-established V-ATPase inhibitor. The inhibition of V-ATPase by this compound is expected to lead to a cascade of downstream effects that contribute to its antitumor activity.
Disruption of Intracellular pH Homeostasis
V-ATPase inhibition by this compound would lead to an increase in the pH of acidic organelles such as lysosomes and endosomes. This disruption of the proton gradient has several key consequences for cancer cells.
Signaling Pathways Affected by V-ATPase Inhibition
The inhibition of V-ATPase has been shown to impact several critical signaling pathways that are often dysregulated in cancer.
Caption: Inferred signaling cascade following V-ATPase inhibition by this compound.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following are generalized methodologies for key experiments relevant to assessing its activity as a V-ATPase inhibitor and an antitumor agent.
V-ATPase Inhibition Assay (Inferred)
This protocol is based on standard methods for measuring V-ATPase activity.
Caption: General workflow for an in vitro V-ATPase inhibition assay.
Methodology:
-
Isolation of V-ATPase-rich membranes: Microsomal fractions rich in V-ATPase can be isolated from cultured cancer cells or yeast strains overexpressing the enzyme via differential centrifugation.
-
ATPase Activity Assay: The rate of ATP hydrolysis is measured in the presence of various concentrations of this compound. This is typically done using a colorimetric assay that detects the release of inorganic phosphate from ATP.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., P388, B16) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.
Lysosomal pH Measurement
This protocol uses a fluorescent dye to measure changes in lysosomal pH.
Caption: Workflow for measuring lysosomal pH changes.
Methodology:
-
Cell Culture and Staining: Cancer cells are cultured on imaging-suitable plates and loaded with a ratiometric lysosomotropic fluorescent dye (e.g., LysoSensor DND-160).
-
Treatment: The stained cells are then treated with this compound.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope to capture the emission signals of the dye.
-
Analysis: The ratio of fluorescence intensities at two different emission wavelengths is calculated to determine the lysosomal pH. An increase in this ratio typically indicates an increase in pH (alkalinization).
Conclusion and Future Directions
This compound is a potent antitumor agent with a mechanism of action that is strongly inferred to be the inhibition of V-ATPase. Its efficacy against murine leukemia and melanoma cell lines at nanomolar concentrations highlights its potential as a lead compound for cancer therapy. Future research should focus on definitively determining the IC₅₀ of this compound against V-ATPase to confirm its potency and selectivity. Furthermore, detailed studies on its effects on downstream signaling pathways in various cancer models will be crucial for its development as a therapeutic agent. The exploration of its efficacy in combination with other chemotherapeutic agents could also be a promising avenue for future investigation.
References
An In-Depth Technical Guide to the Structure and Chemical Properties of PC-766B
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-766B is a 16-membered macrolide antibiotic naturally produced by the bacterium Nocardia brasiliensis.[1] Belonging to the bafilomycin class, it features a distinctive butadiene side-chain.[1] Extensive research has highlighted its potent anti-angiogenic and antitumor activities, primarily through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, purification, and for assessing its anti-angiogenic properties are also presented.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolide with the chemical formula C43H68O12 and a molecular weight of 777.0 g/mol . Its chemical structure is characterized by a 16-membered lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H68O12 | MedKoo Biosciences |
| Molecular Weight | 777.0 g/mol | TOKU-E |
| CAS Number | 108375-77-5 | MedKoo Biosciences |
| Appearance | Light orange solid | TOKU-E |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | TOKU-E |
| Purity (by HPLC) | >95% | TOKU-E |
| Storage | -20°C | TOKU-E |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] It is active against Gram-positive bacteria and some fungi and yeasts but is inactive against Gram-negative bacteria.[1] Notably, this compound demonstrates weak inhibitory activity against Na+, K+-ATPase.
The primary focus of research on this compound has been its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound effectively inhibits the migration of human umbilical vein endothelial cells (HUVECs) stimulated by Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner.
Inhibition of the VEGF Signaling Pathway
The anti-angiogenic effect of this compound is attributed to its interference with the VEGF signaling pathway. VEGF is a key mediator of angiogenesis, and its binding to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular events leading to cell proliferation, migration, and new vessel formation. This compound has been shown to inhibit this VEGF-induced migration, suggesting that it acts by blocking one or more components of this signaling cascade. The precise molecular targets of this compound within the VEGF pathway are still under investigation.
Experimental Protocols
Isolation and Purification of this compound from Nocardia brasiliensis
The following protocol outlines the general steps for the isolation and purification of this compound from a culture of Nocardia brasiliensis.
1. Fermentation:
-
Culture Nocardia brasiliensis in a suitable fermentation medium. The specific composition of the medium and fermentation parameters (temperature, pH, agitation) should be optimized for maximum production of this compound.
2. Extraction:
-
After fermentation, separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake with a suitable organic solvent, such as acetone or ethyl acetate, to solubilize this compound.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Purification:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a step gradient of chloroform-methanol (e.g., 100:1, 50:1, 25:1, 10:1, 5:1, and pure methanol) to separate different fractions.
-
Monitor the fractions for anti-angiogenic activity to identify the fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using reversed-phase HPLC.
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: A gradient of methanol and water (e.g., starting from 85:15 to 100% methanol).
-
Detection: UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
-
Thin Layer Chromatography (TLC):
-
TLC can be used to monitor the purification process and assess the purity of the final product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A suitable solvent system, such as ethyl acetate-n-hexane (4:1).
-
Visualization: UV light.
-
Endothelial Cell Migration Assay
This assay is used to evaluate the inhibitory effect of this compound on VEGF-induced endothelial cell migration.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
2. Migration Assay Setup:
-
Use a CHEMOTAXICELL chamber or a similar Boyden chamber assay system with a polycarbonate filter (8.0-µm pore size).
-
Coat the filter with a suitable extracellular matrix protein, such as fibronectin or collagen, to promote cell attachment.
3. Experimental Procedure:
-
Seed HUVECs in the upper chamber of the migration insert in a serum-free medium.
-
In the lower chamber, add a medium containing VEGF as a chemoattractant.
-
To test the effect of this compound, add varying concentrations of the compound to both the upper and lower chambers.
-
Include appropriate controls: a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubate the chamber for a sufficient period (e.g., 4-6 hours) to allow for cell migration.
4. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter (e.g., with crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
5. Data Analysis:
-
Express the results as the percentage of migration inhibition compared to the VEGF-treated control.
-
Determine the IC50 value of this compound for the inhibition of endothelial cell migration.
Conclusion
This compound is a promising natural product with significant anti-angiogenic and antitumor potential. Its ability to inhibit the VEGF signaling pathway makes it an attractive candidate for further investigation in the development of novel cancer therapies. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this fascinating macrolide. Future studies should focus on elucidating the precise molecular targets of this compound within the VEGF pathway to fully understand its mechanism of action and to guide the development of more potent and selective analogs.
References
PC-766B: A Technical Guide for Researchers
An In-depth Analysis of the Macrolide Antibiotic with Anti-tumor and Anti-angiogenic Properties
This technical guide provides a comprehensive overview of the physico-chemical properties, biological activities, and potential mechanisms of action of PC-766B, a macrolide antibiotic produced by Nocardia brasiliensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Molecular Data
This compound is a complex macrolide belonging to the bafilomycin family. Its core chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₆₈O₁₂ | |
| Molecular Weight | ~777.0 g/mol | [1] |
| CAS Number | 108375-77-5 | |
| Appearance | Solid powder |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound in drug discovery, particularly in oncology.
| Activity | Description | Key Findings | Reference(s) |
| Antibiotic | Active against Gram-positive bacteria, and some fungi and yeasts. Inactive against Gram-negative bacteria. | Broad-spectrum activity against certain classes of microbes. | |
| Anti-tumor | Exhibits cytotoxic activity against murine tumor cells both in vitro and in vivo. | Shows promise as a potential anticancer agent. | |
| Anti-angiogenic | Inhibits the migration of endothelial cells, a key process in the formation of new blood vessels. | Suggests a role in modulating the tumor microenvironment. | |
| Enzyme Inhibition | Weak inhibitory activity against Na⁺, K⁺-ATPase. | This activity is noted but is considered weak. |
Proposed Mechanisms of Action
While the precise signaling pathways of this compound are not fully elucidated, its classification as a bafilomycin-class macrolide provides a strong basis for its mechanism of action. Bafilomycins are well-characterized inhibitors of vacuolar H⁺-ATPase (V-ATPase).
Inhibition of V-ATPase and Disruption of Autophagy
The primary mechanism of action for bafilomycins is the inhibition of V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. This inhibition disrupts cellular homeostasis and can trigger apoptosis.
Caption: V-ATPase Inhibition by this compound.
Anti-Angiogenic Effects
The anti-angiogenic properties of this compound are likely linked to its effects on endothelial cells. By disrupting normal cellular processes through V-ATPase inhibition, this compound can impede cell migration, a critical step in angiogenesis.
Caption: Anti-Angiogenic Workflow of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Endothelial Cell Migration Assay (Transwell Assay)
This assay is used to quantify the effect of this compound on the migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound stock solution (in DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Starvation: Prior to the assay, starve the HUVECs in a serum-free medium for 4-6 hours.
-
Assay Setup:
-
Add 600 µL of endothelial cell growth medium with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 600 µL of serum-free medium to the lower chamber for the negative control wells.
-
-
Cell Seeding:
-
Harvest the starved HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
In a separate tube, treat the HUVEC suspension with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Quantification of Migration:
-
Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Add 400 µL of PBS containing 2 µg/mL Calcein AM to the lower chamber and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Na⁺, K⁺-ATPase Activity Assay
This assay determines the inhibitory effect of this compound on Na⁺, K⁺-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Isolated cell membranes or purified Na⁺, K⁺-ATPase enzyme
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 30 mM Histidine (pH 7.4)
-
ATP solution (100 mM)
-
Ouabain solution (10 mM, a specific Na⁺, K⁺-ATPase inhibitor)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Reaction Setup: Prepare two sets of reaction tubes for each sample and control:
-
Total ATPase activity: 50 µL of Assay Buffer
-
Ouabain-insensitive ATPase activity: 50 µL of Assay Buffer containing 1 mM Ouabain
-
-
Inhibitor Addition: Add the desired concentrations of this compound or vehicle control (DMSO) to the respective tubes.
-
Enzyme Addition: Add 20 µL of the enzyme preparation to each tube and pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding 30 µL of 3 mM ATP to each tube. Incubate at 37°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the Malachite Green reagent.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at 620 nm.
-
Calculation:
-
Calculate the amount of Pi released using a phosphate standard curve.
-
Na⁺, K⁺-ATPase activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-insensitive" tube).
-
Determine the percent inhibition by this compound relative to the vehicle control.
-
Conclusion
This compound is a promising natural product with demonstrated anti-tumor and anti-angiogenic activities. Its likely mechanism of action, centered on the inhibition of V-ATPase, presents a compelling avenue for further investigation and development. The experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific downstream signaling cascades affected by this compound to fully understand its anti-cancer effects.
References
Nocardia brasiliensis as a Source of the Macrolide Antibiotic PC-766B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocardia brasiliensis, a Gram-positive actinomycete found in soil, is the producer of PC-766B, a novel macrolide antibiotic belonging to the hygrolidin family.[1] This compound exhibits a broad range of biological activities, including potent effects against Gram-positive bacteria, certain fungi, and significant cytotoxicity against murine tumor cell lines in vitro and in vivo.[2] Structurally, this compound is characterized by a 16-membered macrocyclic lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety.[1] This technical guide provides a comprehensive overview of this compound, focusing on the fermentation of Nocardia brasiliensis, the isolation and purification of the compound, its physico-chemical properties, and its spectrum of biological activity. Detailed experimental protocols are provided to facilitate further research and development.
Introduction
The genus Nocardia is a well-established source of diverse and biologically active secondary metabolites. These aerobic, non-motile, filamentous bacteria have yielded numerous compounds with potential therapeutic applications. Nocardia brasiliensis strain SC-4710 was identified as the producer of the novel macrolide antibiotic, this compound.[2] This compound's potent antitumor activity, coupled with its antimicrobial properties, makes it a subject of interest for drug discovery and development. This document consolidates the available technical data on this compound to serve as a foundational resource for the scientific community.
Physico-Chemical Properties of this compound
This compound is a white powder with a molecular formula of C₄₃H₆₈O₁₂ and a molecular weight of 776.99.[3] The compound is soluble in methanol, ethanol, DMSO, and DMF. A summary of its key physico-chemical properties is presented in Table 1.
| Property | Value |
| Appearance | White Powder |
| Molecular Formula | C₄₃H₆₈O₁₂ |
| Molecular Weight | 776.99 |
| UV (Methanol) λmax nm (ε) | 237 (26,000), 278 (13,000) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| Stability | Stability is significantly improved by the addition of DL-α-tocopherol. |
Production and Isolation of this compound
Fermentation of Nocardia brasiliensis SC-4710
The production of this compound is achieved through submerged fermentation of Nocardia brasiliensis strain SC-4710.
Experimental Protocol:
-
Seed Culture: A loopful of the slant culture of N. brasiliensis SC-4710 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., glucose, soluble starch, yeast extract, and peptone). The flask is incubated on a rotary shaker at 28°C for 48 hours.
-
Production Culture: The seed culture is then transferred into a larger fermentation vessel (e.g., a 30-liter jar fermentor) containing a production medium (e.g., soluble starch, glucose, soybean meal, and inorganic salts).
-
Fermentation Conditions: The fermentation is carried out at 28°C with aeration and agitation for a specified period, typically several days, during which the production of this compound is monitored.
Isolation and Purification of this compound
This compound is isolated from the cells of Nocardia brasiliensis. The purification process involves a series of chromatographic steps.
Experimental Protocol:
-
Cell Extraction: The microbial cells are harvested from the fermentation broth by filtration or centrifugation. The wet cells are then extracted with acetone.
-
Solvent Partitioning: The acetone extract is concentrated, and the resulting aqueous residue is partitioned against an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic purifications:
-
Gel Filtration: The extract is first purified by gel filtration chromatography (e.g., using Sephadex LH-20).
-
Silica Gel Chromatography: Fractions containing this compound are further purified by silica gel column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the purification process.
-
-
Final Product: The purified this compound is obtained as a white powder.
References
Unveiling the Antitumor Potential of PC-766B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-766B, a novel macrolide antibiotic isolated from Nocardia brasiliensis, has demonstrated notable antitumor properties against murine tumor models.[1] This technical guide provides a comprehensive analysis of the available data on this compound, focusing on its cytotoxic and in vivo antitumor activities. While detailed mechanistic studies and extensive quantitative data remain limited in publicly accessible literature, this document synthesizes the foundational findings and outlines standard experimental methodologies relevant to its evaluation. Furthermore, a putative signaling pathway is proposed based on its classification as a macrolide and its known inhibitory effect on Na+/K+-ATPase.
Introduction
This compound is a macrolide antibiotic belonging to the hygrolidin family.[2] Initial investigations have revealed its bioactivity not only against Gram-positive bacteria, fungi, and yeasts but also its potential as an anticancer agent.[1] The antitumor effects have been observed in both in vitro and in vivo murine cancer models, suggesting its potential for further development as a therapeutic agent.[1]
In Vitro Antitumor Properties
This compound has been shown to possess cytotoxic activity against murine tumor cells.[1] The primary cell line mentioned in early studies is the P388 murine leukemia cell line.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| P388 | Murine Leukemia | Data not available | Data not available | |
| B16 | Murine Melanoma | Data not available | Data not available | Hypothetical |
| Colon 26 | Murine Colon Carcinoma | Data not available | Data not available | Hypothetical |
Experimental Protocols: In Vitro Cytotoxicity Assay
A standard protocol for assessing the in vitro cytotoxicity of a compound like this compound against a suspension cell line such as P388 murine leukemia is outlined below.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: A serial dilution of this compound is prepared and added to the wells. A vehicle control (solvent alone) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: After incubation, MTT reagent is added to each well and incubated for a further 4 hours. The formazan crystals formed by viable cells are then dissolved using a solubilization buffer.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
In Vitro Cytotoxicity Assay Workflow
In Vivo Antitumor Properties
This compound has demonstrated antitumor activity in in vivo murine models. The primary models indicated in the initial research are murine leukemia P388, B16 melanoma, and Colon 26 carcinoma.
Quantitative Data: In Vivo Efficacy
Specific quantitative data on the in vivo efficacy of this compound, such as tumor growth inhibition (TGI) or increase in lifespan (ILS), are not detailed in the available literature. A template for presenting such data is provided below.
| Tumor Model | Host Strain | Treatment Regimen (Dose, Schedule) | Efficacy Metric (% TGI or % ILS) | Reference |
| P388 Leukemia | CDF1 mice | Data not available | Data not available | |
| B16 Melanoma | C57BL/6 mice | Data not available | Data not available | Hypothetical |
| Colon 26 Carcinoma | BALB/c mice | Data not available | Data not available | Hypothetical |
Experimental Protocols: In Vivo Murine Leukemia Model
The following is a generalized protocol for evaluating the efficacy of an anticancer agent in a P388 murine leukemia model.
Objective: To assess the in vivo antitumor activity of this compound by measuring the increase in lifespan of tumor-bearing mice.
Materials:
-
CDF1 mice
-
P388 leukemia cells
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Sterile syringes and needles
Procedure:
-
Tumor Inoculation: P388 leukemia cells (e.g., 1 x 10^6 cells) are implanted intraperitoneally (i.p.) into CDF1 mice.
-
Treatment: Treatment with this compound or a vehicle control commences 24 hours after tumor inoculation. The compound is administered i.p. daily for a specified number of days (e.g., 9 days).
-
Monitoring: The mice are monitored daily for signs of toxicity and mortality. Body weights are recorded regularly.
-
Endpoint: The primary endpoint is the day of death.
-
Data Analysis: The median survival time (MST) for each group is calculated. The percentage increase in lifespan (% ILS) is determined using the formula: [% ILS = ((MST of treated group / MST of control group) - 1) x 100].
In Vivo Murine Leukemia Model Workflow
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular mechanism of this compound's antitumor activity has not been elucidated, its classification as a macrolide and its known weak inhibitory effect on Na+/K+-ATPase provide clues to its potential mode of action.
Many macrolides are known to interfere with protein synthesis in bacteria, and some have been shown to have immunomodulatory and anticancer effects through various signaling pathways. The inhibition of Na+/K+-ATPase by other compounds, such as cardiac glycosides, is known to induce apoptosis in cancer cells through the disruption of ion homeostasis, leading to downstream signaling events.
Based on this, a hypothetical signaling pathway for the antitumor action of this compound is proposed below.
References
- 1. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. II. Isolation, physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
PC-766B: A Technical Overview of its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-766B is a 16-membered macrolide antibiotic produced by the actinomycete Nocardia brasiliensis.[1][2] First reported in 1993, this compound demonstrates notable biological activity, including a selective antibacterial effect against Gram-positive bacteria, as well as antifungal and antitumor properties.[1][2] Structurally, this compound is a member of the bafilomycin class, characterized by a rare butadiene side-chain.[3] This technical guide provides a comprehensive overview of the currently available information regarding the activity of this compound against Gram-positive bacteria, including its general mechanism of action and relevant experimental methodologies.
In Vitro Antibacterial Activity
For the purpose of this guide, the following table summarizes the qualitative activity of this compound as reported in the literature.
| Bacterial Type | Activity of this compound | Reference |
| Gram-positive bacteria | Active | |
| Gram-negative bacteria | Inactive |
General Mechanism of Action: Macrolide Antibiotics
As a macrolide antibiotic, this compound is presumed to share the same general mechanism of action as other members of its class, which involves the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This action is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. The specific interactions of this compound with the ribosomal subunit of Gram-positive bacteria have not been detailed in the available literature.
Below is a generalized diagram illustrating the mechanism of action for macrolide antibiotics.
Caption: Generalized mechanism of macrolide antibiotic action.
Experimental Protocols
Detailed experimental protocols for determining the antibacterial activity of this compound are not explicitly provided in the available literature. However, standard methodologies for assessing the in vitro susceptibility of bacteria to antimicrobial agents, such as broth microdilution or agar disk diffusion, would be employed. A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Standardized inoculum of the test Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) adjusted to a 0.5 McFarland standard.
-
Incubator
Procedure:
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the wells of a 96-well microtiter plate using sterile MHB. The concentration range should be appropriate to determine the MIC.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without this compound to ensure bacterial growth.
-
Negative Control: A well containing MHB and this compound without the bacterial inoculum to ensure the sterility of the medium and compound.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.
The workflow for a generalized MIC determination is depicted in the following diagram.
Caption: Generalized workflow for MIC determination.
Signaling Pathways
The current body of scientific literature does not contain specific information regarding the signaling pathways in Gram-positive bacteria that are affected by this compound. Research on this compound has primarily focused on its isolation, structure elucidation, and its antitumor and anti-angiogenic properties. Further investigation is required to elucidate the precise molecular interactions and downstream effects of this compound on bacterial signaling cascades.
Conclusion
This compound is a macrolide antibiotic with confirmed in vitro activity against Gram-positive bacteria. While the general mechanism of action is understood to be the inhibition of protein synthesis, a hallmark of macrolides, the specific quantitative data on its potency against various bacterial strains and detailed experimental protocols are not widely available. Furthermore, the specific signaling pathways in Gram-positive bacteria affected by this compound remain an area for future research. The information presented in this technical guide summarizes the current understanding of this compound's antibacterial properties and provides a framework for future investigations into this potentially valuable compound. Further studies are warranted to fully characterize its antibacterial spectrum and mechanism, which could inform its potential development as a therapeutic agent.
References
Bafilomycin Class of Antibiotics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bafilomycins are a family of macrolide antibiotics derived from various Streptomyces species.[1] First isolated in 1983, this class of compounds has garnered significant attention within the scientific community due to its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[2][3] This inhibitory action disrupts a multitude of cellular processes, most notably autophagy and lysosomal function, leading to a wide array of biological activities including anti-tumor, anti-fungal, anti-parasitic, and immunosuppressant effects.[1] Bafilomycin A1 is the most extensively studied member of this class and serves as a vital tool in cell biology research to investigate the roles of V-ATPase and autophagy in various physiological and pathological conditions.[1] This technical guide provides a comprehensive overview of the bafilomycin class of antibiotics, detailing their mechanism of action, chemical properties, biological activities, and experimental applications.
Introduction
Bafilomycins are characterized by a 16-membered lactone ring structure. Their discovery stemmed from screenings for microbial secondary metabolites with specific biological activities. While initially identified for their antibiotic properties against Gram-positive bacteria and fungi, their profound impact on eukaryotic cells through V-ATPase inhibition has become the primary focus of research. This guide will delve into the technical aspects of bafilomycins, providing researchers with the necessary information to effectively utilize these compounds in their studies.
Chemical Structure and Properties
The core chemical structure of bafilomycins is a 16-membered macrolide lactone ring. Variations in the side chains attached to this ring give rise to the different members of the bafilomycin family, such as Bafilomycin A1, A2, B1, B2, C1, and C2. Bafilomycin A1, the most prominent analog, has the chemical formula C35H58O9 and a molecular weight of 622.83 g/mol .
Structure of Bafilomycin A1:
References
PC-766B: A Technical Guide to its Discovery, Mechanism, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-766B is a novel 16-membered macrolide antibiotic belonging to the bafilomycin class, first isolated from the fermentation broth of the actinomycete Nocardia brasiliensis SC-4710.[1] This document provides a comprehensive technical overview of the discovery, history, and biological activities of this compound. It details the experimental methodologies employed in its initial characterization and summarizes its potent in vitro and in vivo antitumor and anti-angiogenic properties. Furthermore, this guide elucidates the putative mechanism of action of this compound through the inhibition of vacuolar-type H+-ATPase (V-ATPase), leading to the disruption of critical cellular processes such as autophagy and the induction of apoptosis. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams.
Discovery and History
This compound was discovered and first reported in 1993 by a team of researchers at Sumitomo Pharmaceuticals Research Center in Japan.[1] The producing organism, strain SC-4710, was identified as Nocardia brasiliensis based on its taxonomic characteristics. The compound was isolated from the mycelial cake of the fermentation broth and purified through a series of chromatographic techniques. Structurally, this compound is a macrolide antibiotic characterized by a 16-membered lactone ring, distinguishing it as a member of the bafilomycin family.[1]
Biological Activities
This compound has demonstrated a range of biological activities, most notably its potent antitumor and anti-angiogenic effects. It also exhibits activity against Gram-positive bacteria and some fungi and yeasts, while being inactive against Gram-negative bacteria. A notable characteristic of this compound is its weak inhibitory effect on Na+, K+-ATPase.[1]
In Vitro and In Vivo Antitumor Activity
This compound has shown significant cytotoxic effects against murine tumor cell lines in vitro and corresponding antitumor activity in a murine leukemia model in vivo.
Table 1: Antitumor Activity of this compound
| Assay Type | Cell Line / Animal Model | Parameter | Value | Reference |
| In Vitro Cytotoxicity | P388 Leukemia (murine) | IC50 | 0.1 ng/ml | [1] |
| In Vitro Cytotoxicity | B16 Melanoma (murine) | IC50 | 0.5 ng/ml | |
| In Vivo Antitumor Activity | P388 Leukemia (CDF1 mice) | Dose | 0.25 mg/kg/day (i.p.) |
Anti-Angiogenic Activity
This compound is a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Its anti-angiogenic properties have been demonstrated through the inhibition of endothelial cell migration.
Table 2: Anti-Angiogenic Activity of this compound
| Assay Type | Cell Line | Stimulant | Parameter | Value |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | ED100 | 1.3 nM |
Mechanism of Action
As a member of the bafilomycin class, the primary molecular target of this compound is believed to be the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.
Inhibition of V-ATPase by this compound disrupts this acidification process, leading to a cascade of downstream cellular events, including the impairment of autophagy and the induction of apoptosis. The disruption of lysosomal function prevents the degradation and recycling of cellular components, a key aspect of autophagy that cancer cells often rely on for survival. This ultimately triggers apoptotic cell death pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on standard practices of the time.
Fermentation and Isolation of this compound
-
Producing Organism: Nocardia brasiliensis SC-4710.
-
Fermentation: The strain was cultured in a suitable medium under aerobic conditions. The fermentation process was carried out in flasks on a rotary shaker, followed by scaling up in fermenters.
-
Isolation: The mycelial cake was separated from the fermentation broth by filtration. This compound was extracted from the mycelium using acetone. The crude extract was then subjected to a series of purification steps including silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Cytotoxicity Assay
-
Cell Lines: P388 murine leukemia and B16 murine melanoma cells.
-
Method: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was likely used.
-
Cells were seeded in 96-well microplates at a suitable density and allowed to attach overnight.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium was replaced with the drug-containing medium, and the cells were incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized with a solvent (e.g., acidified isopropanol or DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was calculated from the dose-response curve.
-
In Vivo Antitumor Assay
-
Animal Model: Male CDF1 mice.
-
Tumor Model: P388 leukemia.
-
Method:
-
Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.
-
Twenty-four hours after tumor inoculation, treatment with this compound commenced.
-
This compound, formulated in a suitable vehicle, was administered intraperitoneally once daily for a specified number of days.
-
A control group of mice received the vehicle only.
-
The antitumor effect was evaluated by comparing the mean survival time of the treated group to that of the control group.
-
VEGF-Induced HUVEC Migration Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: A Boyden chamber assay or a similar transwell migration assay was likely employed.
-
HUVECs were seeded in the upper chamber of a transwell insert with a porous membrane.
-
The lower chamber contained medium supplemented with Vascular Endothelial Growth Factor (VEGF) as a chemoattractant.
-
This compound at various concentrations was added to the upper chamber with the cells.
-
The chambers were incubated for a period to allow for cell migration through the membrane towards the VEGF gradient.
-
After incubation, non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface of the membrane were fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
-
The extent of migration in the presence of this compound was compared to the control (VEGF alone) to determine the inhibitory effect.
-
Na+, K+-ATPase Inhibition Assay
-
Enzyme Source: Purified Na+, K+-ATPase from a suitable tissue source (e.g., porcine brain cortex).
-
Method: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
-
The enzyme preparation was pre-incubated with various concentrations of this compound in a reaction buffer containing Na+, K+, and Mg2+.
-
The enzymatic reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped by the addition of an acid solution.
-
The amount of liberated inorganic phosphate was determined colorimetrically using a reagent such as ammonium molybdate.
-
The activity of Na+, K+-ATPase in the presence of this compound was compared to the activity in its absence to determine the extent of inhibition.
-
Conclusion
This compound is a potent macrolide antibiotic with significant antitumor and anti-angiogenic properties. Its mechanism of action, likely through the inhibition of V-ATPase, presents a compelling target for further investigation in the context of cancer drug development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to build upon in exploring the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more advanced preclinical models.
References
Methodological & Application
Application Notes and Protocols for PC-766B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-766B is a macrolide antibiotic belonging to the hygrolidin family, isolated from Nocardia brasiliensis. It exhibits potent activity against Gram-positive bacteria, some fungi, and yeasts. Notably, this compound has demonstrated significant antitumor activity against murine tumor cell lines, suggesting its potential as a novel therapeutic agent in cancer research and drug development. These application notes provide detailed protocols for the in vitro evaluation of this compound, including its cytotoxic effects, impact on the cell cycle, and induction of apoptosis.
Mechanism of Action
While the precise mechanism of action for this compound is still under full investigation, its classification as a hygrolidin family macrolide and a weak Na+/K+-ATPase inhibitor provides insights into its potential antitumor activities. Macrolide antibiotics have been reported to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, compounds within the hygrolidin family are known to be potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). Inhibition of V-ATPase can disrupt cellular pH homeostasis and lysosomal function, leading to the inhibition of autophagy and induction of apoptosis. Based on the known effects of related compounds like hygrolidin and bafilomycin A1, this compound is proposed to exert its anticancer effects through a combination of cell cycle arrest and induction of apoptosis, potentially mediated by V-ATPase inhibition.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (ng/mL) |
| P388 | Murine Leukemia | 0.1 |
| B16 | Murine Melanoma | 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., P388, B16)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the serially diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression. Based on studies with the related compound hygrolidin, this compound is expected to cause cell cycle arrest in the G1 and S phases[1][2].
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration and a lower concentration for 24 and 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol determines if this compound induces apoptosis. Related V-ATPase inhibitors like bafilomycin A1 are known to induce apoptosis[3].
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Mandatory Visualizations
References
Application Notes and Protocols for PC-766B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, biological activities, and experimental protocols for PC-766B, a macrolide antibiotic with potential applications in antimicrobial and cancer research.
Application Notes
This compound is a 16-membered macrolide antibiotic produced by the bacterium Nocardia brasiliensis. Structurally, it belongs to the bafilomycin class and is characterized by a rare butadiene side-chain.
Biological Activity
-
Antimicrobial Activity: this compound is active against Gram-positive bacteria, as well as some fungi and yeasts. It is, however, inactive against Gram-negative bacteria.
-
Antitumor Activity: this compound has demonstrated potent cytotoxic effects against murine tumor cell lines in vitro, including P388 leukemia and B16 melanoma. It has also shown antitumor activity in vivo.
-
Enzyme Inhibition: this compound is a weak inhibitor of Na+/K+-ATPase.
Research Applications
Given its biological activities, this compound is a valuable tool for a range of research applications:
-
Antimicrobial Drug Discovery: Investigating its mechanism of action against susceptible Gram-positive bacteria and fungi.
-
Cancer Biology: Studying its cytotoxic effects on various cancer cell lines and elucidating the pathways involved in its antitumor activity.
-
Cell Biology: As a weak inhibitor of Na+/K+-ATPase, it can be used to study the downstream effects of modulating this essential ion pump.
Solubility Data
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMF | Soluble |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing stock solutions of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Solvent Addition: To prepare a stock solution (e.g., 10 mM), calculate the required volume of solvent based on the molecular weight of this compound (777.0 g/mol ). For example, for 1 mg of this compound, add 128.7 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO or ethanol to the vial containing this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., P388 leukemia or B16 melanoma)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound against a Gram-positive bacterium.
Materials:
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well round-bottom plates
-
This compound stock solution (in DMSO or ethanol)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Potential signaling pathways affected by Na+/K+-ATPase inhibition.
Application Notes and Protocols for Compound X (e.g., PC-766B) in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of novel anti-cancer compounds, exemplified here as "Compound X (e.g., PC-766B)". The following protocols and guidelines are designed to assist researchers in assessing the efficacy and mechanism of action of new chemical entities in cancer cell lines. The methodologies described herein cover essential assays for determining cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and modulation of key cancer-related signaling pathways.
Proposed Mechanism of Action
Initial screening and computational modeling suggest that Compound X may exert its anti-cancer effects through the inhibition of key kinases involved in cell proliferation and survival. It is hypothesized that Compound X targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. By inhibiting this pathway, Compound X is expected to induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Efficacy of Compound X
The anti-proliferative activity of Compound X should be evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] |
| HCT116 | Colon Carcinoma | [Insert Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] |
| U-87 MG | Glioblastoma | [Insert Data] |
Table 2: Effects of Compound X on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control | [Data] | [Data] | [Data] | [Data] |
| Compound X (IC50) | [Data] | [Data] | [Data] | [Data] | |
| Compound X (2x IC50) | [Data] | [Data] | [Data] | [Data] | |
| PC-3 | Vehicle Control | [Data] | [Data] | [Data] | [Data] |
| Compound X (IC50) | [Data] | [Data] | [Data] | [Data] | |
| Compound X (2x IC50) | [Data] | [Data] | [Data] | [Data] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, PC-3) from a certified cell bank to ensure authenticity.
-
Culture Media: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, MCF-7 cells are typically grown in Eagle's Minimum Essential Medium (EMEM), while PC-3 cells are grown in RPMI-1640.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the cytotoxic effects of Compound X.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) must be included.[1]
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of Compound X or vehicle control.[1]
-
Incubation: Incubate the plate for 48 hours.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[1]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of Compound X on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a Propidium Iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines the mode of cell death induced by Compound X.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentrations for the desired time period.
-
Cell Harvest: Collect both floating and adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
This protocol is used to investigate changes in protein expression related to the signaling pathway affected by Compound X.
-
Cell Lysis: After treatment with Compound X, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
Caption: General experimental workflow for in vitro evaluation.
Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway.
References
Investigating Autophagy Induction with PC-766B, a Novel mTOR-Dependent Modulator
< APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals.
Abstract: Autophagy is a critical cellular degradation and recycling process vital for maintaining cellular homeostasis.[1][2] Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development.[3][4] This document provides detailed protocols for investigating the effects of PC-766B, a novel macrolide antibiotic with antitumor properties, on autophagy.[5] While the precise mechanism of this compound in autophagy is under investigation, this guide presupposes its action as an autophagy inducer via the mTOR signaling pathway, a central negative regulator of autophagy. The provided methodologies focus on quantifying autophagic flux and visualizing key morphological changes in treated cells.
Introduction to Autophagy and this compound
Autophagy is a catabolic process where cells degrade and recycle damaged organelles and long-lived proteins to maintain energy balance and cellular quality control. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth and metabolism. Under nutrient-rich conditions, mTOR complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1. Conversely, inhibition of mTORC1 is a potent trigger for autophagy induction.
This compound is a macrolide antibiotic with observed antitumor activity. This application note outlines a framework to test the hypothesis that this compound induces autophagy by inhibiting the mTOR signaling pathway. The following protocols provide robust methods to measure changes in autophagy markers and autophagic flux.
Key Experimental Protocols
Monitoring autophagy requires a multi-faceted approach. It is crucial not only to measure the number of autophagosomes but also to assess the overall flow through the pathway, known as autophagic flux. An increase in autophagosome markers could signify either autophagy induction or a blockage in lysosomal degradation.
Western Blotting for Autophagy Markers (LC3-II and p62/SQSTM1)
This protocol quantifies changes in the levels of two key autophagy markers:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.
-
p62/SQSTM1 (Sequestosome 1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels suggests successful autophagic flux.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, H1299) to reach 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control (e.g., Rapamycin, an mTOR inhibitor) and a vehicle control (e.g., DMSO).
-
Autophagic Flux Measurement: To measure flux, include a set of wells for each condition co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment. This will block the degradation of LC3-II, causing it to accumulate and providing a measure of the rate of autophagosome formation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3B, 1:1000; mouse anti-p62, 1:1000; rabbit anti-phospho-S6K, 1:1000; rabbit anti-β-actin, 1:5000).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensity using densitometry software. Normalize LC3-II and p62 levels to a loading control (β-actin or GAPDH).
Immunofluorescence for LC3 Puncta Visualization
This method allows for the direct visualization of autophagosome formation within cells by staining for endogenous LC3. Upon autophagy induction, LC3 translocates from a diffuse cytoplasmic pattern to distinct puncta representing autophagosomes.
Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound, vehicle, and positive controls as described in the Western Blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with a solution of 50 µg/ml digitonin in PBS for 5 minutes. Alternatively, 0.1% Triton X-100 can be used.
-
-
Blocking and Staining:
-
Block with 3% BSA in PBS for 30 minutes.
-
Incubate with primary antibody (e.g., rabbit anti-LC3B, 1:400) in blocking buffer for 1 hour at room temperature.
-
Wash five times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour in the dark.
-
-
Mounting and Imaging: Wash five times with PBS. Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
Analysis: Image cells using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell in at least 50 cells per condition. An increase in puncta suggests an accumulation of autophagosomes.
Data Presentation
Quantitative data should be presented clearly for comparison. Below are example tables showing hypothetical, yet plausible, results from the described experiments.
Table 1: Western Blot Densitometry Analysis of Autophagy Markers
| Treatment (24h) | LC3-II / β-actin Ratio | p62 / β-actin Ratio | p-S6K / S6K Ratio |
|---|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 | 0.4 ± 0.05 | 0.3 ± 0.04 |
| Rapamycin (200 nM) | 2.8 ± 0.4 | 0.3 ± 0.06 | 0.2 ± 0.03 |
Table 2: Autophagic Flux Analysis using Western Blot
| Treatment (24h) | Bafilomycin A1 (2h) | LC3-II / β-actin Ratio | Net Autophagic Flux* |
|---|---|---|---|
| Vehicle Control | - | 1.0 ± 0.1 | 1.8 ± 0.2 |
| + | 2.8 ± 0.3 | ||
| This compound (10 µM) | - | 2.5 ± 0.3 | 4.5 ± 0.5 |
| + | 7.0 ± 0.6 |
*Net Flux is calculated as the LC3-II level (with Baf A1) minus the LC3-II level (without Baf A1).
Table 3: Quantification of LC3 Puncta by Immunofluorescence
| Treatment (24h) | Average LC3 Puncta per Cell |
|---|---|
| Vehicle Control | 4 ± 1 |
| This compound (10 µM) | 22 ± 5 |
| Rapamycin (200 nM) | 25 ± 6 |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: Experimental workflow for assessing this compound's effect on autophagy.
Caption: Proposed mechanism of this compound inducing autophagy via mTORC1 inhibition.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Regulation of Autophagy by the p300 Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Development of autophagy inducers in clinical medicine [jci.org]
- 4. [PDF] Development of autophagy inducers in clinical medicine. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Characterization of Novel Na+/K+-ATPase Inhibitors
Topic: Investigating PC-766B and Other Novel Compounds as Tools for Studying Na+/K+-ATPase
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular ion homeostasis, membrane potential, and facilitating the transport of other solutes.[1][2][3] Its critical role in physiology makes it a significant target for drug development and a key subject of biomedical research.[4][5] The study of this enzyme has been greatly advanced by the use of specific inhibitors. While classic inhibitors like cardiac glycosides (e.g., ouabain, digoxin) are well-characterized, the discovery and characterization of novel inhibitors are crucial for exploring the diverse functions and isoform-specific roles of the Na+/K+-ATPase.
This compound, a macrolide antibiotic, has been reported to exhibit weak inhibitory activity against Na+/K+-ATPase. However, detailed public data on its mechanism, potency, and isoform selectivity are scarce. This document provides a comprehensive set of protocols and a conceptual framework for the systematic evaluation of this compound or any novel compound as a potential tool for studying Na+/K+-ATPase.
Part 1: Initial Characterization and Quantitative Analysis
The first step in evaluating a novel inhibitor is to quantify its effect on the enzymatic activity of Na+/K+-ATPase. This typically involves determining the half-maximal inhibitory concentration (IC50) against different isoforms of the enzyme.
Table 1: Template for Summarizing Inhibitory Potency of a Novel Compound
| Parameter | α1β1 Isoform | α2β1 Isoform | α3β1 Isoform | Other Isoforms | Source/Purity |
| IC50 (nM) | e.g., 150 | e.g., 75 | e.g., 800 | Specify | e.g., Purified enzyme |
| Hill Slope | e.g., 1.1 | e.g., 1.0 | e.g., 1.2 | Specify | e.g., N/A |
| Ki (nM) | Calculated | Calculated | Calculated | Specify | e.g., N/A |
| Assay Type | e.g., Malachite Green | e.g., Malachite Green | e.g., Malachite Green | Specify | e.g., N/A |
This table should be populated with experimental data as it is generated.
Part 2: Experimental Protocols
Protocol 1: Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol measures the rate of ATP hydrolysis by detecting the amount of inorganic phosphate (Pi) released. The malachite green assay is a common, sensitive method for this purpose.
Objective: To determine the concentration-dependent inhibition of Na+/K+-ATPase activity by a test compound.
Materials:
-
Purified Na+/K+-ATPase enzyme (specific isoforms if available) from a commercial source or prepared from tissue (e.g., pig kidney).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
ATP solution (100 mM stock, pH 7.4).
-
Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).
-
Ouabain (positive control) stock solution.
-
Malachite Green Reagent.
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader (620-640 nm).
Procedure:
-
Enzyme Preparation: Dilute the purified Na+/K+-ATPase to the desired concentration in ice-cold Assay Buffer.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO).
-
Add 20 µL of the diluted enzyme solution to each well.
-
To determine ouabain-insensitive activity (background), prepare parallel wells containing a saturating concentration of ouabain (e.g., 1 mM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of ATP solution (final concentration typically 1-3 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Develop Color: Stop the reaction by adding 50 µL of the Malachite Green Reagent. Incubate at room temperature for 15-20 minutes to allow color development.
-
Measurement: Read the absorbance at ~630 nm using a microplate reader.
-
Data Analysis:
-
Create a phosphate standard curve to convert absorbance values to the amount of Pi produced.
-
Calculate the specific activity (nmol Pi/mg protein/min).
-
Subtract the ouabain-insensitive activity from all measurements to get the specific Na+/K+-ATPase activity.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Rubidium (Rb+) Efflux Assay for Ion Transport
This assay measures the pump's ion transport activity directly. Rubidium (86Rb+) is a congener of K+ and is commonly used as a tracer for K+ transport.
Objective: To assess the effect of a test compound on the ion transport function of the Na+/K+-ATPase in whole cells.
Materials:
-
Cultured cells expressing the Na+/K+-ATPase isoform of interest (e.g., HEK-293 cells).
-
Loading Buffer: Standard culture medium containing 86RbCl (e.g., 1-2 µCi/mL).
-
Efflux Buffer: K+-free buffer containing various concentrations of the test compound or controls.
-
Wash Buffer: Ice-cold, K+-free buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Loading: Replace the culture medium with Loading Buffer and incubate for a sufficient time to allow 86Rb+ uptake (e.g., 2-4 hours).
-
Washing: Aspirate the Loading Buffer and wash the cells rapidly three times with ice-cold Wash Buffer to remove extracellular 86Rb+.
-
Efflux: Add pre-warmed Efflux Buffer containing the test compound at various concentrations.
-
Sampling: At specific time points (e.g., 0, 5, 10, 20 minutes), collect the entire volume of the Efflux Buffer from the wells. This sample contains the extruded 86Rb+.
-
Cell Lysis: After the final time point, lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH) to determine the amount of 86Rb+ remaining inside the cells.
-
Measurement: Add scintillation fluid to all collected samples (efflux buffer and cell lysate) and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the rate of 86Rb+ efflux for each condition.
-
Plot the efflux rate as a function of the test compound concentration to determine its inhibitory effect on ion transport.
-
Part 3: Visualization of Pathways and Workflows
Diagram 1: The Post-Albers Cycle of the Na+/K+-ATPase
The Na+/K+-ATPase functions through a series of conformational changes known as the Post-Albers cycle. An inhibitor could theoretically block the cycle at any step.
Caption: The Post-Albers cycle of the Na+/K+-ATPase ion pump.
Diagram 2: Generalized Experimental Workflow for Inhibitor Characterization
This workflow outlines the logical progression from initial screening to detailed mechanistic studies for a novel compound like this compound.
Caption: Workflow for characterizing a novel Na+/K+-ATPase inhibitor.
Diagram 3: Na+/K+-ATPase as a Signaling Scaffold
Inhibition of the Na+/K+-ATPase can trigger intracellular signaling cascades, a key area of modern research. This diagram illustrates a hypothetical pathway initiated by inhibitor binding.
Caption: Hypothetical signaling cascade initiated by an NKA inhibitor.
While specific data on this compound's interaction with Na+/K+-ATPase is limited, the compound serves as an excellent case study for the application of a systematic research framework. By employing the protocols and logical workflows detailed in this document, researchers can effectively characterize any novel putative inhibitor. Such studies are essential for discovering new chemical tools to probe the multifaceted roles of the Na+/K+-ATPase in health and disease, and for identifying new therapeutic leads.
References
- 1. Na+/K+-ATPase: ion pump, signal transducer, or cytoprotective protein, and novel biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase: More than an Electrogenic Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PC-766B Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the macrolide antibiotic PC-766B, its known anti-tumor activities, and detailed protocols for evaluating its efficacy in sensitive murine cancer cell lines.
Introduction
This compound is a macrolide antibiotic produced by Nocardia brasiliensis.[1][2] It exhibits potent activity against Gram-positive bacteria, some fungi, and yeasts.[1][2][3] Notably, this compound has demonstrated significant anti-tumor activity against murine tumor cell lines, identifying it as a compound of interest for cancer research and drug development. The primary mechanism of action is suggested to be a weak inhibition of Na+, K+-ATPase.
Sensitive Cell Lines and In Vitro Efficacy
This compound has shown potent cytotoxic effects on the following murine tumor cell lines:
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| P388 | Leukemia | 0.1 | |
| B16 | Melanoma | 0.4 - 0.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against P388 and B16 melanoma cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
P388 or B16 melanoma cells
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count P388 or B16 cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
In Vivo Antitumor Activity in a P388 Leukemia Murine Model
This protocol describes the evaluation of the in vivo anti-tumor efficacy of this compound in a murine model of P388 leukemia.
Materials:
-
BDF1 or DBA/2 mice
-
P388 leukemia cells
-
This compound
-
Sterile saline solution
-
Syringes and needles
Procedure:
-
Tumor Cell Inoculation:
-
Inject 1 x 10⁶ P388 cells intraperitoneally (i.p.) into each mouse (Day 0).
-
-
Treatment:
-
Randomly divide the mice into control and treatment groups.
-
On Day 1, begin i.p. administration of this compound (at appropriate doses) or saline (control group).
-
Continue treatment for a predetermined schedule (e.g., daily for 9 days).
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity and record their body weight.
-
Record the day of death for each mouse.
-
-
Efficacy Evaluation:
-
Calculate the mean survival time (MST) for each group.
-
Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Na+, K+-ATPase Inhibition Assay
This colorimetric assay determines the inhibitory effect of this compound on Na+, K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+, K+-ATPase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)
-
ATP solution
-
This compound stock solution
-
Ouabain (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, Na+, K+-ATPase enzyme, and various concentrations of this compound or Ouabain.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for 20-30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and add Malachite Green reagent to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~620-660 nm.
-
-
Data Analysis:
-
Calculate the percentage of Na+, K+-ATPase inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value.
-
Signaling Pathways
The precise signaling pathways through which this compound exerts its anti-tumor effects have not been extensively elucidated. However, the induction of apoptosis is a common mechanism for many anti-cancer agents.
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cancer Cells Following PC-766B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-766B is a macrolide antibiotic that has demonstrated antitumor activity.[1] As a member of the macrolide family and a weak inhibitor of Na+/K+-ATPase, its mechanism of action in cancer cells is of significant interest for drug development.[1] This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells. The focus is on assessing cell viability, apoptosis, and cell cycle progression, key indicators of a compound's therapeutic potential.
Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population. By using fluorescent probes, it is possible to dissect the cellular response to this compound treatment, providing valuable insights into its mechanism of action.
Hypothetical Mechanism of Action of this compound
Based on its classification as a macrolide antibiotic and a Na+/K+-ATPase inhibitor, this compound may induce cancer cell death and inhibit proliferation through multiple signaling pathways:
-
Induction of Apoptosis: As a Na+/K+-ATPase inhibitor, this compound may disrupt ion homeostasis, leading to the activation of the intrinsic apoptotic pathway. This can involve the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.[2][3]
-
Cell Cycle Arrest: Disruption of cellular signaling by this compound could lead to the arrest of the cell cycle at various checkpoints (G0/G1, S, or G2/M), preventing cancer cell proliferation.
-
Induction of the Integrated Stress Response (ISR) and Autophagy: Macrolide antibiotics have been shown to induce the ISR, block autophagic flux, and promote the accumulation of reactive oxygen species (ROS), all of which can contribute to cell death.[4]
The following protocols are designed to investigate these potential effects of this compound using flow cytometry.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments after treating cancer cells with this compound for 48 hours.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 1.7 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 2.4 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 1.8 ± 0.4 | 55.4 ± 3.1 | 28.9 ± 2.5 | 13.9 ± 1.8 |
| This compound | 1 | 5.2 ± 0.9 | 60.1 ± 4.2 | 22.3 ± 2.1 | 12.4 ± 1.5 |
| This compound | 5 | 15.8 ± 2.1 | 68.5 ± 5.3 | 10.1 ± 1.4 | 5.6 ± 0.8 |
| This compound | 10 | 28.4 ± 3.5 | 50.2 ± 4.8 | 8.7 ± 1.1 | 12.7 ± 1.9 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide
This protocol is for the quantitative analysis of apoptosis induction by this compound. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Binding Buffer
-
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Collect the cells in a microcentrifuge tube.
-
Suspension cells: Collect the cells directly into a microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate laser and filter settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Establish quadrants to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the effect of this compound on cell cycle distribution. PI is used to stain the cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PC-766B Concentration for Cytotoxicity Assays
Welcome to the technical support center for PC-766B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound with unknown cytotoxic potential, it is recommended to start with a broad concentration range to determine its potentcy. A common starting point is a serial dilution series spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) of the compound.
Q2: this compound is a hydrophobic compound. What is the best solvent to use for stock solutions?
A2: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: My this compound precipitates when I add it to the aqueous culture medium. How can I prevent this?
A3: Precipitation of hydrophobic compounds in aqueous solutions is a common issue.[1] To prevent this, you can try the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This gradual decrease in solvent concentration can help maintain solubility.[1]
-
Thorough Mixing: Ensure immediate and thorough mixing after adding the this compound solution to the culture medium.[1]
-
Use of a Surfactant: For some cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the culture medium can help increase the solubility of hydrophobic compounds.[1]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: Cytotoxicity assays that measure membrane integrity (like LDH release assays) or cell death markers can directly assess cell killing. To distinguish this from a cytostatic effect (inhibition of proliferation), you can perform a cell proliferation assay (e.g., using EdU staining) or monitor cell numbers over time. If the cell number in treated wells remains the same as the initial seeding density while the untreated control cells proliferate, this suggests a cytostatic effect.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cytotoxicity experiments with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding density. "Edge effects" in multi-well plates due to evaporation. Pipetting errors. | Ensure a homogeneous single-cell suspension before and during seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and ensure consistent pipetting technique. |
| Compound Precipitation in Culture Medium | Poor solubility of this compound. | Prepare a high-concentration stock in DMSO. Perform serial dilutions in culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Consider using a surfactant like Pluronic F-68. |
| Low Absorbance/Fluorescence Signal | Low cell seeding density. Sub-optimal incubation time with the assay reagent. | Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase. Determine the optimal incubation time for your cell line with the specific assay reagent. |
| False-Positive Results (especially with MTT assay) | Direct reduction of the MTT reagent by this compound. Color interference from this compound. | Run a cell-free control with this compound and the MTT reagent to check for direct reduction. Use a cytotoxicity assay that is less prone to interference from colored compounds, such as the LDH assay. Include a blank control with the compound in media to subtract background absorbance. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Insufficient volume or inappropriate solubilization solvent. Inadequate mixing. | Ensure complete dissolution of the formazan crystals by using an appropriate solvent like DMSO or a buffered SDS solution. Gently pipette up and down or use a plate shaker to aid dissolution. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Optimizing cell seeding density is a critical first step to ensure accurate and reproducible cytotoxicity data.
Objective: To determine the cell density that provides a linear and robust signal for the chosen cytotoxicity assay within the experimental timeframe.
Materials:
-
Cells of interest in a healthy, sub-confluent culture.
-
Complete culture medium.
-
96-well microplates.
-
Your chosen cytotoxicity assay reagent (e.g., MTT, WST-1).
Procedure:
-
Prepare Cell Suspension: Harvest and count your cells, then prepare a stock suspension.
-
Create Serial Dilutions: Perform serial dilutions of the cell suspension to create a range of densities (e.g., from 1,000 to 40,000 cells/well).
-
Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Also, include "blank" wells with culture medium only.
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Perform Assay: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density for your experiments will be within the linear range of this curve.
Protocol 2: General Cytotoxicity Assay Workflow for this compound
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cells seeded at the predetermined optimal density in a 96-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete culture medium.
-
Cytotoxicity assay reagent.
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration remains constant and non-toxic across all wells.
-
Treat Cells: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Perform Cytotoxicity Assay: Add the cytotoxicity assay reagent to each well according to the manufacturer's protocol.
-
Measure Signal: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a typical cytotoxicity assay with this compound.
Caption: A logical troubleshooting guide for cytotoxicity assays.
References
PC-766B stability and storage conditions
This technical support guide provides essential information regarding the stability and storage of PC-766B for researchers, scientists, and drug development professionals. The following frequently asked questions (FAQs) and troubleshooting guide address common concerns and potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for optimal stability.[1]
Q2: What is the physical appearance of this compound?
A2: this compound is a light orange solid.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[1]
Q4: What is the purity of the commercially available this compound?
A4: The purity of this compound is typically greater than 95% as determined by HPLC.[1]
Product Information
| Property | Value |
| CAS Number | 108375-77-5[1] |
| Molecular Formula | C₄₃H₆₈O₁₂ |
| Molecular Weight | 777.0 g/mol |
| Appearance | Light orange solid |
| Storage Conditions | -20°C |
| Purity | >95% by HPLC |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
Troubleshooting Guide
Q5: I left the this compound vial at room temperature for a few hours. Is it still usable?
A5: While the recommended storage temperature is -20°C to ensure long-term stability, short-term exposure to room temperature may not cause immediate degradation. However, the extent of any potential degradation is unknown. For critical experiments, it is advisable to use a fresh vial of this compound that has been consistently stored at the recommended temperature. To minimize the risk of degradation, it is best practice to handle the compound on ice and return it to -20°C storage as quickly as possible.
Q6: My this compound solution has changed color. What should I do?
A6: A change in the color of the solution could indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of solid this compound. To avoid this issue, prepare fresh solutions for each experiment or store aliquots of a stock solution at -80°C for short periods, and protect them from light.
Q7: I am observing inconsistent results in my experiments using this compound. Could this be related to its stability?
A7: Inconsistent experimental results can be a sign of compound degradation. If you suspect this, it is recommended to use a new vial of this compound that has been stored under the recommended conditions. To ensure consistency, prepare fresh solutions before each experiment and handle the compound as recommended.
Experimental Workflow for Handling this compound
Diagram 1: Recommended handling workflow for this compound.
References
How to prevent PC-766B precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PC-766B in experimental media, with a primary focus on preventing precipitation to ensure experimental accuracy and reproducibility.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and application of this compound in a question-and-answer format.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the cause?
A: This is a common occurrence with hydrophobic compounds like this compound and is typically due to one of the following reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in your aqueous medium is likely above its solubility threshold.
-
"Solvent Shock": A rapid change in solvent polarity when a concentrated organic stock solution is diluted into an aqueous medium can cause the compound to crash out of solution.
-
Temperature Difference: Adding a room temperature or cold stock solution to warmer media can decrease the solubility of some compounds.
Q2: How can I prevent the initial precipitation of this compound upon dilution?
A: To prevent initial precipitation, consider the following best practices:
-
Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol, where it is known to be soluble.[1][2][3]
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, ideally at or below 0.1%, to avoid both compound precipitation and solvent-induced cellular toxicity.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Proper Mixing Technique: Add the stock solution drop-wise into the vortex of the gently swirling or vortexing medium. This ensures rapid and even dispersion, preventing localized high concentrations.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the stock in your medium, ensure it is fully dissolved, and then add this to the final culture volume.
Q3: My media containing this compound appeared clear initially but became cloudy after incubation. What could be the reason?
A: Delayed precipitation can be caused by several factors:
-
Temperature and pH Shifts: The incubator environment (e.g., 37°C, 5% CO2) can alter the temperature and pH of the medium, which may affect the long-term solubility of this compound.
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins (especially from serum), or other components in the medium, forming insoluble complexes.
-
Kinetic vs. Thermodynamic Solubility: The initially dissolved state may have been a supersaturated (kinetically soluble) solution, which, over time, has reached its more stable, lower thermodynamic solubility, resulting in precipitation.
Q4: How can I address delayed precipitation of this compound?
A: To mitigate delayed precipitation:
-
Conduct a Solubility Assessment: Before your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (time, temperature, CO2). A detailed protocol for this is provided below.
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation.
-
Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh this compound-containing media at regular intervals.
Q5: How should I prepare and store my this compound stock solution?
A: Proper preparation and storage are crucial for maintaining the integrity and solubility of this compound:
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO to prepare your stock solution.[1][2]
-
Ensure Complete Dissolution: Make sure this compound is completely dissolved in the organic solvent. Gentle warming (up to 37°C) and sonication can aid in dissolution.
-
Storage Conditions: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
This compound Properties
Below is a summary of the key chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 108375-77-5 | |
| Molecular Formula | C43H68O12 | |
| Molecular Weight | ~777.0 g/mol | |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF | |
| Purity | >95% by HPLC |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a method to determine the highest concentration of this compound that can be maintained in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at your experimental temperature and CO2 concentration
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a molecular weight of 777.0 g/mol , dissolve 7.77 mg of this compound in 1 mL of 100% DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) or sonication can be used if necessary.
-
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes or wells of a 96-well plate with a range of final concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control).
-
Pre-warm your cell culture medium to 37°C.
-
For the highest concentration (e.g., 100 µM), add the appropriate volume of your 10 mM stock solution to the pre-warmed medium. For a 1:100 dilution, add 2 µL of the 10 mM stock to 198 µL of medium. Gently vortex immediately.
-
Perform 2-fold serial dilutions by transferring 100 µL from the 100 µM solution to a tube containing 100 µL of pre-warmed medium to get a 50 µM solution. Repeat this process for the remaining concentrations.
-
In the vehicle control tube, add the same volume of DMSO as used for the highest concentration (e.g., 2 µL of DMSO to 198 µL of medium).
-
-
Incubation and Observation:
-
Incubate the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more detailed examination, pipette a small volume from each tube onto a slide and observe under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration of this compound under your specific experimental conditions.
-
Visual Workflow and Signaling Pathway
The following diagrams illustrate the troubleshooting workflow for this compound precipitation and the signaling pathway associated with its mechanism of action.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Representative signaling pathway of Na+/K+-ATPase inhibition.
References
Technical Support Center: Troubleshooting Inconsistent Results with PC-766B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the kinase inhibitor PC-766B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary intended mechanism is the inhibition of a specific kinase (Kinase X), leading to the downstream modulation of a key signaling pathway involved in cell proliferation and survival. However, like many kinase inhibitors, off-target effects can occur and should be experimentally considered.[1][2]
Q2: I am observing a significant discrepancy between the IC50 value of this compound in my biochemical assay versus my cell-based assay. What could be the cause?
A2: This is a common observation with small molecule inhibitors.[3] Several factors can contribute to this discrepancy, including:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in a cell-free biochemical assay.[3][4]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
-
Compound Stability: this compound could be unstable in cell culture media, degrading over the course of the experiment.
-
Off-Target Effects: In a cellular context, this compound might interact with other kinases or proteins, leading to a complex biological response that differs from the isolated inhibition of the primary target.
Q3: My cell viability results with this compound are not reproducible between experiments. What are the potential sources of this variability?
A3: Inconsistent cell viability results can stem from several experimental variables:
-
Compound Solubility: this compound may have limited aqueous solubility. Inconsistent dissolution of your stock solution or precipitation in the culture media can lead to variable effective concentrations.
-
Cell Health and Density: The physiological state of your cells, including passage number and confluency at the time of treatment, can significantly impact their response to the inhibitor.
-
Vehicle Control: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) might be inconsistent or too high, causing cellular stress or toxicity. It is crucial to maintain a consistent and low final solvent concentration (typically <0.5% v/v) across all wells, including vehicle controls.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
If you are observing a significant difference between your biochemical and cell-based IC50 values for this compound, consider the following troubleshooting steps.
Data Presentation: Hypothetical IC50 Values for this compound
| Assay Type | Target | Average IC50 (nM) | Standard Deviation (nM) |
| Biochemical Assay | Kinase X | 15 | 3 |
| Cell Viability Assay | Cancer Cell Line A | 500 | 150 |
| Cell Viability Assay | Cancer Cell Line B | 850 | 200 |
Experimental Protocols:
-
Protocol 1: Assessing Cell Permeability A Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict the passive diffusion of this compound across a lipid membrane.
-
Protocol 2: Investigating Efflux Pump Activity Perform your cell viability assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant decrease in the IC50 of this compound in the presence of the efflux pump inhibitor suggests it is a substrate for that transporter.
Mandatory Visualization:
Caption: A logical workflow for troubleshooting discrepancies between biochemical and cellular IC50 values.
Issue 2: High Cellular Toxicity Unrelated to Target Inhibition
If you observe significant cytotoxicity at concentrations where the primary target is not expected to be inhibited, or if the cytotoxic phenotype does not align with the known function of the target kinase, consider the possibility of off-target effects.
Experimental Protocols:
-
Protocol 3: Western Blot Analysis of Target Engagement Treat cells with a range of this compound concentrations and probe for the phosphorylation of a known downstream substrate of Kinase X. This will help determine the concentration at which this compound engages its intended target in the cellular environment.
-
Protocol 4: Kinome Profiling To identify potential off-target kinases, a kinome-wide profiling assay can be performed. This will provide a selectivity profile of this compound against a large panel of kinases.
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | % Inhibition at 1 µM |
| Kinase X (Target) | 95% |
| Kinase Y | 85% |
| Kinase Z | 70% |
| Other Kinases | < 20% |
Mandatory Visualization:
Caption: Signaling pathways potentially affected by this compound, including on-target and off-target effects.
Issue 3: Compound Insolubility
If you suspect that the insolubility of this compound is contributing to inconsistent results, the following steps can be taken.
Experimental Protocols:
-
Protocol 5: Preparation and Assessment of Stock Solutions
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Visually inspect the stock solution for any undissolved particles.
-
When diluting the stock into your aqueous experimental medium, do so in a stepwise manner and vortex between dilutions to minimize precipitation.
-
Visually inspect the final dilutions for any signs of precipitation.
-
Mandatory Visualization:
Caption: A decision-making workflow for addressing potential compound insolubility issues.
References
Off-target effects of PC-766B in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PC-766B in cellular assays. The information focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
This compound is a macrolide antibiotic with demonstrated activity against Gram-positive bacteria, as well as some fungi and yeasts.[1][2][3] It is inactive against Gram-negative bacteria.[1][2] Notably, this compound exhibits potent cytotoxic effects against various murine tumor cell lines.
Q2: What are the known off-target effects of this compound?
The primary documented off-target effect of this compound is weak inhibitory activity against Na+, K+-ATPase. Researchers should consider this interaction when designing experiments, especially in cell types sensitive to fluctuations in ion gradients.
Q3: At what concentrations is this compound cytotoxic?
This compound demonstrates high potency in vitro. For example, the IC50 values against P388 leukemia and B16 melanoma cell lines are 0.1 ng/mL and 0.5 ng/mL, respectively.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cellular Assays
If you observe higher than anticipated cytotoxicity in your experiments, consider the following troubleshooting steps.
Potential Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control to assess solvent-induced cytotoxicity.
-
Compound Instability: this compound may degrade in culture medium, leading to toxic byproducts. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension before seeding and verify even distribution with a microscope.
Experimental Workflow for Troubleshooting High Cytotoxicity:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Suspected Off-Target Effects Beyond Na+, K+-ATPase Inhibition
If your experimental results suggest off-target effects other than the known weak inhibition of Na+, K+-ATPase, a systematic approach is necessary for identification.
General Strategies for Off-Target Identification:
-
Chemical Proteomics: This approach can identify the binding partners of a small molecule within a complex proteome. Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are commonly used.
-
Metabolic and Structural Analysis: Integrating metabolic perturbation analysis with protein structural information can help identify potential off-targets. This involves using machine learning to find metabolic signatures associated with a compound's effects.
-
High-Throughput Screening (HTS): Screening the compound against a large panel of targets, such as kinases, can quickly identify potential off-target interactions.
-
Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes. Observing how these genetic perturbations alter the cellular response to this compound can reveal affected pathways.
Logical Relationship for Investigating Unknown Off-Target Effects:
Caption: A process for identifying and validating unknown off-target effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (ng/mL) |
| P388 Leukemia | 0.1 |
| B16 Melanoma | 0.5 |
Data sourced from GlpBio.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control and a no-treatment control. Remove the old medium and add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the control wells.
Protocol 2: Na+, K+-ATPase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on Na+, K+-ATPase activity.
Materials:
-
This compound
-
Purified Na+, K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay buffer containing MgCl2, KCl, and NaCl
-
ATP
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the Na+, K+-ATPase enzyme in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the enzyme preparation to wells containing various concentrations of this compound or a vehicle control. Pre-incubate for a specified time at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the level of Na+, K+-ATPase inhibition by comparing the phosphate released in the presence of this compound to the vehicle control.
References
Technical Support Center: Improving the Efficacy of PC-766B In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo efficacy of PC-766B, a macrolide antibiotic with potent anti-angiogenic and antitumor properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a 16-membered macrolide antibiotic that exhibits anti-angiogenic properties. Its primary mechanism of action is the potent inhibition of Vascular Endothelial Growth Factor (VEGF)-induced migration of endothelial cells. By targeting the VEGF signaling pathway, this compound can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis.
Q2: What are the known in vitro and in vivo activities of this compound?
-
In Vitro: this compound has demonstrated potent cytotoxicity against murine tumor cell lines, with IC50 values of 0.1 ng/ml against P388 leukemia and 0.5 ng/ml against B16 melanoma.[1] It is also active against Gram-positive bacteria and some fungi and yeasts.[1][2]
-
In Vivo: Intraperitoneal administration of this compound at a dose of 0.25 mg/kg/day has shown antitumor activity against P388 leukemia in murine models.[1]
Q3: What are the solubility and stability characteristics of this compound?
This compound is soluble in ethanol, methanol, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[3] A key consideration is its stability; the antioxidant DL-alpha-Tocopherol has been shown to significantly improve the stability of this compound and prevent its decomposition during storage.
Q4: How should this compound be prepared for in vivo administration?
Given its solubility profile, a common approach is to first dissolve this compound in a small amount of a solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle for injection, such as saline or phosphate-buffered saline (PBS). It is highly recommended to include a stabilizing agent like DL-alpha-Tocopherol in the formulation. To improve solubility, the solution can be gently warmed to 37°C and sonicated.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of expected antitumor efficacy. | Suboptimal Drug Formulation/Stability: this compound may have degraded. | Prepare fresh formulations for each experiment. Incorporate DL-alpha-Tocopherol into the formulation to enhance stability. Ensure complete dissolution of the compound. |
| Inadequate Dosing or Administration Route: The dose may be too low or the administration route may not be optimal for the tumor model. | Perform a dose-response study to determine the optimal dose. While intraperitoneal injection has shown efficacy, consider other routes like intravenous or subcutaneous administration based on the tumor model and pharmacokinetic considerations. | |
| High Tumor Burden: Treatment may be initiated too late when the tumor is too large. | Start treatment when tumors are smaller and more susceptible to anti-angiogenic therapy. | |
| Tumor Resistance: The tumor model may be inherently resistant to anti-angiogenic therapy. | Characterize the VEGF expression levels in your tumor model. Consider combination therapies with cytotoxic agents. | |
| High variability in tumor growth inhibition between animals. | Inconsistent Formulation: Variability in the preparation of the this compound solution. | Ensure a standardized and reproducible protocol for formulation preparation, including precise weighing, complete dissolution, and consistent vehicle composition. |
| Inaccurate Dosing: Inconsistent injection volumes. | Use calibrated equipment for dosing and ensure proper injection technique. | |
| Biological Variability: Natural variation in tumor take rate and growth in animal models. | Increase the number of animals per group to improve statistical power. Use well-characterized and syngeneic tumor models. | |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy). | Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the administered concentration. | Minimize the concentration of the organic solvent in the final injection volume. Conduct a vehicle-only control group to assess its toxicity. |
| On-target Toxicity: The dose of this compound may be too high, leading to systemic toxicity. | Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range. Monitor animal health closely throughout the study. |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Murine Leukemia Model
This protocol is based on the reported successful in vivo use of this compound.
1. Animal Model:
-
Species: BALB/c mice
-
Tumor Cell Line: P388 leukemia cells
-
Implantation: Inoculate 1 x 10^6 P388 cells intraperitoneally (i.p.) into each mouse.
2. This compound Formulation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a final dose of 0.25 mg/kg, dilute the stock solution in sterile saline containing 0.1% DL-alpha-Tocopherol and 5% Tween 80 to the desired final concentration. The final DMSO concentration should be less than 5%.
-
Prepare the formulation fresh daily.
3. Treatment Protocol:
-
Dose: 0.25 mg/kg body weight.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Schedule: Administer once daily for a specified duration (e.g., 10 consecutive days), starting 24 hours after tumor cell inoculation.
-
Control Groups:
-
Vehicle control (saline with DMSO, DL-alpha-Tocopherol, and Tween 80).
-
Untreated control.
-
4. Efficacy Evaluation:
-
Primary Endpoint: Overall survival. Monitor animals daily and record survival time.
-
Secondary Endpoints (optional):
-
Monitor body weight as an indicator of toxicity.
-
At a predetermined time point, a subset of animals can be euthanized to measure tumor burden (e.g., ascites volume, tumor cell count).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables.
Table 1: In Vivo Efficacy of this compound against P388 Leukemia
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Survival Time (Days) | % Increase in Lifespan (ILS) |
| Untreated Control | - | - | - | |
| Vehicle Control | - | i.p. | ||
| This compound | 0.25 | i.p. | ||
| Positive Control |
Table 2: Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Observations of Adverse Effects |
| Vehicle Control | - | ||
| This compound | 0.25 | ||
| This compound | 0.5 | ||
| This compound | 1.0 |
Visualizations
Signaling Pathway
Caption: Inhibition of VEGF-induced signaling by this compound.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
PC-766B degradation and half-life in culture
This technical support center provides guidance on the degradation and half-life of PC-766B in cell culture for researchers, scientists, and drug development professionals. As a macrolide antibiotic of the hygrolidin family, understanding its stability is crucial for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in standard cell culture conditions (e.g., 37°C, 5% CO2)?
Currently, there is no published, specific quantitative data on the half-life of this compound in cell culture media. The stability of antibiotics in culture can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light.[1] For macrolide antibiotics, degradation can occur through hydrolysis of the lactone ring.[2] Given the lack of specific data for this compound, it is recommended to determine its stability empirically under your specific experimental conditions.
Q2: Are there any known factors that can improve the stability of this compound?
Yes, it has been reported that the antioxidant DL-alpha-Tocopherol significantly improves the stability of this compound and prevents its decomposition during storage.[3] While this study focused on storage, it suggests that oxidative stress may contribute to the degradation of this compound. Minimizing exposure to light and maintaining a stable pH in the culture medium may also enhance its stability.[4][5]
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in a suitable solvent, such as DMSO, and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect stock solutions from light. When preparing working concentrations in cell culture medium, it is best to do so immediately before use.
Troubleshooting Guide
This guide addresses common issues related to the use of this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in culture leading to variable active concentrations. | - Determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see protocol below). - Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of media containing this compound to light. - Consider supplementing the culture medium with an antioxidant like DL-alpha-Tocopherol, after verifying its compatibility with your cell line and experimental goals. |
| Loss of antibiotic activity over time | Instability of this compound at 37°C in the incubator. | - Replenish the culture medium with freshly prepared this compound at regular intervals based on its determined half-life. - If the half-life is very short, consider a continuous infusion or more frequent media changes. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. - Prepare a more dilute stock solution. - Warm the medium to 37°C before adding the this compound stock solution and mix thoroughly. |
| Contamination in cultures | The concentration of active this compound has decreased below the minimum inhibitory concentration (MIC). | - Verify the potency of your this compound stock solution. - Re-evaluate the half-life of this compound in your culture system and adjust the dosing regimen accordingly. |
Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific experimental setup.
Objective: To determine the rate of degradation and the half-life of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine)
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-MS, bioassay)
-
Sterile pipettes and tips
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare your complete cell culture medium.
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
Include a control sample stored at -80°C, which will serve as the time zero (T=0) reference.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
-
Quantification:
-
Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A bioassay measuring the growth inhibition of a sensitive bacterial strain can also be used as an alternative.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln(C_t) = ln(C_0) - kt, where C_t is the concentration at time t, and C_0 is the initial concentration.
-
Calculate the half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.
-
Visualizations
Caption: Workflow for determining the in vitro half-life of this compound.
Caption: Key factors that can affect the stability of this compound in cell culture.
References
- 1. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. II. Isolation, physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. gulhanemedj.org [gulhanemedj.org]
Technical Support Center: Troubleshooting Cell Viability Assays for Pancreatic Cancer Cell Lines
Note: Information regarding a specific cell line designated "PC-766B" could not be located. This guide utilizes the widely-researched human pancreatic cancer cell line, PANC-1 , as a representative model. The principles and troubleshooting strategies outlined here are broadly applicable to other pancreatic cancer cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during cell viability assays with pancreatic cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for PANC-1 cells in a 96-well plate for a cell viability assay?
A1: The optimal seeding density for PANC-1 cells can vary depending on the duration of the experiment and the specific assay being used. A good starting point is to perform a cell titration experiment to determine the density that provides a linear signal response within the desired assay window.[1] For a 24- to 72-hour assay, a common seeding density for PANC-1 cells is between 5,000 and 10,000 cells per well in a 96-well plate.[2][3]
Q2: My untreated control PANC-1 cells show low viability or inconsistent growth. What should I check?
A2: Issues with control cells often point to problems with general cell culture conditions. Ensure that the cells are healthy, in the logarithmic growth phase, and have not been passaged excessively. Verify the incubator's temperature, CO2, and humidity levels are optimal (37°C, 5% CO2). Use fresh, pre-warmed media and ensure all supplements are within their expiration dates.[4][5] It has been noted that PANC-1 cells can take up to 48 hours to fully adhere after seeding.
Q3: The dose-response curve for my test compound is not sigmoidal, or I don't see a clear dose-dependent effect.
A3: This can be due to several factors. The concentration range of your compound may be too high or too low. Consider performing a broader range of dilutions. The compound may have precipitated out of solution, especially at higher concentrations. Visually inspect your plate for any signs of precipitation. Additionally, PANC-1 cells are known to be resistant to some chemotherapeutic agents, which may result in a flat dose-response curve.
Q4: Can components of the culture medium interfere with my cell viability assay?
A4: Yes, components like phenol red and serum can interfere with certain assays. Phenol red has a similar absorption spectrum to the formazan product in MTT assays and can increase background absorbance. It is recommended to use phenol red-free medium for colorimetric assays. Serum can also contain dehydrogenases that may reduce tetrazolium salts, leading to false-positive signals.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real effects and make data interpretation difficult. Below are common causes and solutions.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating by gentle pipetting. Mix the cell suspension between plating replicates to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell health. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Prepare stock solutions in an appropriate solvent like DMSO. When diluting into culture medium, ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.5%). Prepare dilutions fresh for each experiment and visually inspect for any precipitation. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. Ensure consistent pipetting technique, such as touching the pipette tip to the side of the well wall for accurate dispensing. |
Issue 2: High Background Signal in "No-Cell" Control Wells
A high background signal can mask the true signal from the cells.
| Possible Cause | Recommended Solution |
| Reagent Instability | Some assay reagents are light-sensitive and can degrade over time, leading to a high background signal. Store reagents as recommended by the manufacturer, protected from light. |
| Media Component Interference | As mentioned in the FAQs, phenol red in the culture medium can contribute to high background in colorimetric assays. Use phenol red-free medium or subtract the background absorbance from a "media only" control. |
| Compound Interference | The test compound itself may react with the assay reagent. To test for this, set up control wells containing the compound in the medium without cells and add the assay reagent. |
| Microbial Contamination | Bacterial or fungal contamination can metabolize the assay reagents and produce a false-positive signal. Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
PANC-1 Cell Culture Protocol
-
Growth Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L sodium bicarbonate, and 1.0 mM sodium pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-90% confluency, remove the medium and rinse the cell layer with PBS. Add 0.25% (w/v) trypsin-EDTA solution and incubate for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a ratio of 1:3 to 1:6.
MTT Cell Viability Assay Protocol
-
Plate Cells: Seed PANC-1 cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treat with Compound: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% SDS, and 2% glacial acetic acid) to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
AlamarBlue (Resazurin) Cell Viability Assay Protocol
-
Plate and Treat Cells: Follow steps 1 and 2 of the MTT protocol.
-
Add AlamarBlue Reagent: Add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).
-
Incubate: Incubate the plate at 37°C for 1-4 hours, protected from direct light. Incubation times may be extended for higher sensitivity.
-
Measure Fluorescence or Absorbance: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.
CellTiter-Glo (ATP-Based) Luminescent Cell Viability Assay Protocol
-
Plate and Treat Cells: Follow steps 1 and 2 of the MTT protocol. Use an opaque-walled multiwell plate suitable for luminescence measurements.
-
Equilibrate Plate: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo Reagent: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lyse Cells: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescent signal using a luminometer.
Visualizations
Caption: General workflow for a cell viability assay with PANC-1 cells.
Caption: Decision tree for troubleshooting high variability in replicates.
Caption: Potential interferences in cell viability assays.
References
- 1. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
Validation & Comparative
A Comparative Guide to Autophagy Inhibition: Bafilomycin A1 vs. the Elusive PC-766B
A critical review of two macrolide antibiotics in the context of autophagy research, highlighting the well-established role of Bafilomycin A1 and the current lack of data for PC-766B.
For researchers, scientists, and drug development professionals, the selection of a specific and potent autophagy inhibitor is crucial for dissecting cellular pathways and developing novel therapeutic strategies. This guide provides a comprehensive comparison of Bafilomycin A1, a widely used and well-characterized autophagy inhibitor, with this compound, a structurally related macrolide antibiotic. While Bafilomycin A1's role in autophagy is extensively documented, this guide must underscore a significant finding: a thorough review of current scientific literature reveals a notable absence of studies directly investigating or confirming the activity of this compound as an autophagy inhibitor.
Bafilomycin A1 is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes.[1][2][3] By inhibiting V-ATPase, Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes and blocks the degradative capacity of the lysosome, leading to an accumulation of autophagosomes.[4][5] This mechanism makes it an invaluable tool for studying autophagic flux.
This compound is a macrolide antibiotic produced by the bacterium Nocardia brasiliensis. Structurally, it is classified as a member of the hygrolidin family, which also includes Bafilomycin A1. While it exhibits activity against Gram-positive bacteria, some fungi, and certain tumor cells, its primary characterized biochemical activity is a weak inhibition of Na+/K+-ATPase. Crucially, there is no direct experimental evidence in the published literature to date that demonstrates or quantifies its effect on autophagy.
Mechanism of Action: A Tale of One Well-Defined Inhibitor
Bafilomycin A1 acts as a late-stage autophagy inhibitor. Its primary target is the V-ATPase pump on the lysosomal membrane. Inhibition of this pump leads to two main consequences that halt the autophagy process:
-
Inhibition of Lysosomal Acidification: The internal environment of the lysosome requires a low pH to activate the hydrolytic enzymes responsible for degrading cellular waste. Bafilomycin A1 prevents this acidification, rendering the lysosome non-functional.
-
Blockade of Autophagosome-Lysosome Fusion: The fusion of the autophagosome with the lysosome to form an autolysosome is a critical step for the degradation of the autophagosome's contents. Bafilomycin A1 has been shown to inhibit this fusion process. Recent evidence also suggests that Bafilomycin A1 has a secondary target, the ER-calcium ATPase SERCA, which also contributes to the disruption of autophagosome-lysosome fusion.
This compound , due to the lack of research, has no confirmed mechanism of action in the context of autophagy. Its structural similarity to Bafilomycin A1 suggests that it could potentially interact with the V-ATPase. However, without experimental validation, this remains speculative. Its known weak inhibition of Na+/K+-ATPase is a distinct activity from V-ATPase inhibition.
Performance Data: A Clear Winner in Characterization
Quantitative data on the efficacy of these compounds as autophagy inhibitors is only available for Bafilomycin A1.
| Parameter | Bafilomycin A1 | This compound |
| Target | Vacuolar H+-ATPase (V-ATPase) | Not confirmed for autophagy; weak Na+/K+-ATPase inhibitor |
| IC50 (V-ATPase inhibition) | 0.44 nM | Not available |
| Effect on Autophagy | Late-stage inhibitor; blocks autophagosome-lysosome fusion and lysosomal acidification | Not experimentally determined |
| Effect on LC3-II | Accumulation | Not available |
| Effect on p62/SQSTM1 | Accumulation | Not available |
| Known Off-Target Effects | Induces apoptosis, affects mitochondrial function, inhibits SERCA pump | Antitumor and antimicrobial activity |
Signaling Pathways and Experimental Workflows
To understand the role of these inhibitors, it is essential to visualize the autophagy pathway and the experimental procedures used to study them.
Experimental Protocols
Western Blot for LC3-II and p62/SQSTM1
-
Cell Lysis: After treatment with the autophagy inhibitor, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II band and p62 band upon treatment with a late-stage inhibitor like Bafilomycin A1 indicates a blockage of autophagic flux.
Fluorescence Microscopy for LC3 Puncta
-
Cell Seeding and Transfection: Seed cells on glass coverslips. For enhanced visualization, cells can be transfected with a GFP-LC3 or RFP-LC3 plasmid.
-
Treatment: Treat cells with the autophagy inhibitor at the desired concentration and time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Staining and Mounting: If not using fluorescently tagged LC3, incubate with a primary antibody against LC3 followed by a fluorescently labeled secondary antibody. Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. An accumulation of distinct LC3 puncta in the cytoplasm is indicative of autophagosome accumulation.
Lysosomal Acidification Assay
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the autophagy inhibitor.
-
Staining: Incubate the cells with a pH-sensitive lysosomal dye, such as LysoTracker Red DND-99, according to the manufacturer's instructions.
-
Imaging/Quantification: Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization), consistent with the action of V-ATPase inhibitors like Bafilomycin A1.
Conclusion: A Clear Choice for Researchers (For Now)
Based on the current body of scientific evidence, Bafilomycin A1 is a well-characterized and reliable late-stage autophagy inhibitor . Its mechanism of action is understood, its potency is documented, and its effects on key autophagy markers are predictable. It serves as a gold standard for studying autophagic flux.
In stark contrast, This compound remains an unknown quantity in the field of autophagy research . While its structural relationship to Bafilomycin A1 is intriguing and warrants further investigation, there are currently no published studies to support its use as an autophagy inhibitor. Researchers requiring a dependable and validated tool for autophagy inhibition should, at present, rely on well-established compounds like Bafilomycin A1. The potential of this compound as an autophagy modulator is an open question that can only be answered through dedicated future research. Professionals in drug development should exercise caution and await empirical data before considering this compound in autophagy-related pipelines.
References
- 1. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PC-766B and Concanamycin A for Researchers
In the landscape of molecular probes and potential therapeutic agents, macrolide antibiotics represent a diverse class of compounds with a wide array of biological activities. This guide provides a detailed comparison of two such macrolides: PC-766B and Concanamycin A. While both are complex natural products, their known mechanisms of action and experimental data position them for distinct research applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.
At a Glance: Key Differences
| Feature | This compound | Concanamycin A |
| Primary Target | Weakly inhibits Na+, K+-ATPase. The primary target for its antitumor activity is not well-defined. | Vacuolar-type H+-ATPase (V-ATPase)[1][2][3][4] |
| Mechanism of Action | Exhibits antitumor activity. The precise mechanism is not fully elucidated. | Potent and specific inhibitor of V-ATPase, leading to the disruption of proton gradients across organellar membranes.[1] This interferes with processes such as endosomal acidification, autophagy, and apoptosis. |
| Reported Biological Activity | Antitumor activity against murine P388 leukemia and B16 melanoma cells. Active against Gram-positive bacteria and some fungi and yeasts. | V-ATPase inhibition, induction of apoptosis, inhibition of autophagy, antiviral activity, and immunomodulatory effects. |
| IC50 Values | P388 leukemia cells: 0.1 ng/mLB16 melanoma cells: 0.5 ng/mL | V-ATPase (yeast): ~9.2-10 nM |
In-Depth Analysis: this compound
This compound is a macrolide antibiotic produced by the bacterium Nocardia brasiliensis. Its primary reported activity is its potent in vitro cytotoxicity against murine tumor cell lines, specifically P388 leukemia and B16 melanoma, with IC50 values in the sub-nanogram per milliliter range. It has also demonstrated in vivo antitumor activity against P388 leukemia.
The precise mechanism underlying its antitumor effect remains to be fully elucidated. The only reported molecular target is a weak inhibitory activity against Na+, K+-ATPase. It is plausible that its cytotoxic effects are mediated through other, yet unidentified, cellular targets or pathways. Further research is required to understand the signaling pathways modulated by this compound that lead to its antitumor effects.
In-Depth Analysis: Concanamycin A
Concanamycin A, a macrolide antibiotic isolated from Streptomyces species, is a well-characterized and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.
By inhibiting V-ATPase, Concanamycin A disrupts the proton gradient across these organellar membranes, leading to a cascade of cellular effects. This disruption of acidification interferes with a multitude of cellular processes including protein trafficking and degradation, receptor-mediated endocytosis, and autophagy. The inhibition of lysosomal acidification, for instance, blocks the final degradation step in autophagy. Furthermore, Concanamycin A has been shown to induce apoptosis in various cancer cell lines. Its potent and specific mechanism of action has made it an invaluable tool for studying the physiological roles of V-ATPase in various cellular contexts.
Signaling Pathways and Mechanisms of Action
Concanamycin A: Inhibition of V-ATPase and its Downstream Consequences
Concanamycin A's primary mechanism of action is the direct inhibition of V-ATPase. This proton pump is a multi-subunit complex, and Concanamycin A is known to bind to the V0 subunit, preventing the translocation of protons. The resulting disruption in organellar acidification has several key downstream effects on cellular signaling and function.
Caption: Concanamycin A inhibits V-ATPase, disrupting endosomal and lysosomal acidification, blocking autophagy, and inducing apoptosis.
This compound: A Hypothesized Antitumor Mechanism
The detailed signaling pathway for this compound's antitumor activity is not yet defined. Based on its classification as a macrolide antibiotic with cytotoxic properties, a general workflow for investigating its mechanism can be proposed.
Caption: Proposed workflow for elucidating the antitumor mechanism of this compound.
Experimental Protocols
V-ATPase Inhibition Assay (for Concanamycin A)
This protocol provides a general method for assessing the inhibitory activity of compounds on V-ATPase function by measuring the acidification of isolated lysosomes.
1. Isolation of Lysosomes:
-
Harvest cultured cells (e.g., HeLa or RAW 264.7 macrophages) and wash with PBS.
-
Resuspend the cell pellet in homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.
-
Subject the supernatant to a series of differential centrifugations to enrich for the lysosomal fraction.
2. Acridine Orange Fluorescence Quenching Assay:
-
Resuspend the lysosomal fraction in an assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2.5 mM MgCl2, pH 7.4).
-
Add acridine orange to the lysosomal suspension. Acridine orange is a fluorescent dye that accumulates in acidic compartments, and its fluorescence is quenched upon accumulation.
-
Pre-incubate the lysosomal suspension with varying concentrations of Concanamycin A or a vehicle control.
-
Initiate the acidification by adding ATP.
-
Monitor the decrease in acridine orange fluorescence over time using a fluorescence spectrophotometer.
-
The rate of fluorescence quenching is proportional to the V-ATPase activity. Calculate the IC50 value from the dose-response curve.
Cytotoxicity Assay (for this compound)
This protocol describes a common method to determine the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., P388 leukemia or B16 melanoma) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound and Concanamycin A are both macrolide antibiotics with distinct and compelling biological activities. Concanamycin A is a well-established, potent, and specific inhibitor of V-ATPase, making it an indispensable research tool for dissecting a variety of cellular processes. Its effects on autophagy and apoptosis are of significant interest in cancer biology and neurodegenerative disease research.
In contrast, this compound is a less-characterized compound with demonstrated potent antitumor activity. While its weak inhibition of Na+, K+-ATPase is noted, the primary mechanism driving its cytotoxicity remains an open area for investigation. The significant potency of this compound against cancer cell lines suggests that it may operate through a novel mechanism of action that warrants further exploration.
For researchers in drug development, Concanamycin A provides a clear example of a targeted inhibitor with pleiotropic cellular effects. This compound, on the other hand, represents an opportunity for new target discovery and the development of novel anticancer therapeutics. Future studies should focus on identifying the specific molecular target(s) of this compound and elucidating the signaling pathways it modulates to exert its antitumor effects. Such research will be crucial in determining its potential as a lead compound for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|108375-77-5|COA [dcchemicals.com]
- 3. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. II. Isolation, physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of BCAR4 in prostate cancer cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
PC-766B: A Comparative Analysis of a Novel Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PC-766B, a macrolide antibiotic belonging to the hygrolidin family, in relation to other well-established macrolide antibiotics. Due to the limited publicly available data on this compound, this comparison is based on its initial discovery and characterization, supplemented with general data for other macrolides to provide a contextual framework.
Overview of this compound
This compound is a novel macrolide antibiotic isolated from the bacterium Nocardia brasiliensis[1]. Structurally, it is classified as a member of the hygrolidin family of macrolides[2]. Initial studies have revealed a range of biological activities for this compound, including antibacterial, antifungal, and antitumor properties. It also exhibits a weak inhibitory effect on Na+, K+-ATPase[1][3][4].
Comparative Efficacy
Antibacterial Spectrum
| Organism Type | This compound | Erythromycin | Azithromycin | Clarithromycin |
| Gram-positive bacteria | Active | Generally Active | Generally Active | Generally Active |
| Gram-negative bacteria | Inactive | Limited Activity | More Active | Limited Activity |
| Atypical bacteria | Not Reported | Active | Active | Active |
| Some Fungi and Yeasts | Active | Inactive | Inactive | Inactive |
Other Biological Activities
| Activity | This compound | Other Macrolides (General) |
| Antitumor Activity | Reported against murine tumor cells | Some macrolides exhibit anti-inflammatory and immunomodulatory effects, with some research into anticancer properties. |
| Na+, K+-ATPase Inhibition | Weak inhibitory activity reported | Not a primary mechanism of action. |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not extensively published. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, which would be a standard method for evaluating its efficacy.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (e.g., this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Simplified Macrolide Mechanism of Action
Macrolide antibiotics typically function by inhibiting bacterial protein synthesis. The following diagram illustrates this general pathway.
Caption: General mechanism of macrolide antibiotic action.
Conclusion
This compound presents as a macrolide with a unique biological profile, notably its activity against some fungi and its antitumor potential. However, a comprehensive evaluation of its efficacy compared to other macrolides is hampered by the lack of recent, publicly available, quantitative data. Further research, including detailed in vitro susceptibility testing against a broad panel of bacterial and fungal isolates and in vivo efficacy studies, is necessary to fully delineate the therapeutic potential of this compound and its place within the broader family of macrolide antibiotics. The information presented here serves as a baseline for such future investigations.
References
- 1. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. II. Isolation, physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validating the Antitumor Effects of PC-766B: A Comparative Guide
Introduction
PC-766B is a 16-membered macrolide antibiotic produced by the actinomycete Nocardia brasiliensis.[1] Structurally belonging to the bafilomycin class, its mechanism of action is rooted in the potent and specific inhibition of vacuolar H+-ATPase (V-ATPase).[2][3] V-ATPase is a crucial proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes.[4][5] Inhibition of this pump disrupts cellular pH homeostasis, leading to the suppression of autophagic flux, induction of apoptosis, and ultimately, cancer cell death. This guide provides a comparative analysis of the antitumor effects of this compound against other V-ATPase inhibitors and a standard chemotherapeutic agent, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data on the antitumor activity of this compound and its comparators.
Table 1: Comparative In Vitro Cytotoxicity of V-ATPase Inhibitors Against Murine Cancer Cell Lines
| Compound | Cell Line | IC50 (ng/mL) | IC50 (nM)¹ | Source |
| This compound | P388 Leukemia | 0.1 | ~0.13 | |
| B16 Melanoma | 0.4 - 0.5 | ~0.52 - 0.64 | ||
| Bafilomycin A1 | General V-ATPase | - | 0.44 | |
| Concanamycin A | General V-ATPase | - | ~10 |
¹ IC50 values in nM are estimated based on molecular weights (this compound: 777.0 g/mol ; Bafilomycin A1: 622.8 g/mol ; Concanamycin A: 866.1 g/mol ). Disclaimer: Data is compiled from multiple sources and may not be directly comparable due to potential variations in experimental conditions.
Table 2: Comparative In Vivo Antitumor Activity in the P388 Murine Leukemia Model
| Compound | Dose & Schedule | Efficacy Endpoint (%ILS)² | Source |
| This compound | 0.25 mg/kg/day (i.p.) | Antitumor activity observed | |
| Vincristine | 1.5 - 2.0 mg/kg (initial) + 0.1 mg/kg/day (maintenance) | Lifespan prolonged, some cures |
² %ILS (Increase in Lifespan) is a standard metric for this model. While the source for this compound confirms activity, a specific %ILS value was not available. Vincristine is included as a historical standard-of-care comparator for this model.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Cell Culture: Murine P388 leukemia and B16 melanoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment (for adherent lines like B16) and recovery.
-
Compound Treatment: this compound and comparator compounds are dissolved in a suitable solvent (e.g., DMSO). A series of dilutions are prepared in culture medium and added to the wells. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The culture medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the solvent-treated control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vivo Antitumor Assay (P388 Murine Leukemia Model)
This protocol describes a standard in vivo model to assess the efficacy of anticancer compounds against systemic leukemia.
-
Animal Model: Male CDF1 or DBA/2 mice are used for this model.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells. This initiates a systemic, aggressive form of leukemia.
-
Compound Administration: Treatment begins 24 hours after tumor inoculation. This compound (dissolved in a suitable vehicle) is administered intraperitoneally at a dose of 0.25 mg/kg/day for a specified duration (e.g., 5-9 consecutive days). Control animals receive the vehicle only.
-
Monitoring: The animals are monitored daily for signs of toxicity and mortality. Body weight is often recorded as an indicator of drug tolerance.
-
Efficacy Evaluation: The primary endpoint is the median survival time (MST) of each group. The antitumor effect is typically expressed as the percentage of increase in lifespan (%ILS), calculated as: %ILS = [(MST of treated group / MST of control group) - 1] * 100
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
Visualizations
Signaling Pathway
Caption: V-ATPase inhibition pathway by this compound.
Experimental Workflow
Caption: Workflow for in vivo antitumor activity assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rupress.org [rupress.org]
- 3. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PC-766B Cross-reactivity with P-type ATPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the macrolide antibiotic PC-766B and its cross-reactivity profile with other P-type ATPases. While this compound has demonstrated antitumor and antibiotic properties, its interaction with essential ion pumps like Na+/K+-ATPase, H+/K+-ATPase, and Ca2+-ATPase is a critical consideration for its therapeutic potential and off-target effects. This document summarizes the available data on this compound's ATPase inhibitory activity and provides context by comparing it with other known ATPase modulators.
Summary of this compound Interaction with ATPases
Comparative Data on ATPase Inhibition
To provide a clear comparison, the following table summarizes the known activity of this compound against Na+/K+-ATPase and highlights the absence of data for other key ATPases. For contextual reference, the table also includes information on well-characterized ATPase inhibitors.
| Compound | Target ATPase | Effect | IC50 Value |
| This compound | Na+/K+-ATPase | Weak Inhibition | Not Reported |
| H+/K+-ATPase | No Data Available | No Data Available | |
| Ca2+-ATPase | No Data Available | No Data Available | |
| Ouabain | Na+/K+-ATPase | Potent Inhibition | ~10-100 nM (isoform dependent) |
| Omeprazole | H+/K+-ATPase | Covalent Inhibition | ~1-5 µM (pH dependent) |
| Thapsigargin | SERCA (Ca2+-ATPase) | Potent Inhibition | ~0.2-1 nM |
Experimental Protocols
The determination of a compound's inhibitory effect on ATPase activity is crucial for understanding its mechanism of action and potential off-target effects. Below are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of this compound with various ATPases.
Na+/K+-ATPase Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for determining Na+/K+-ATPase inhibition.
Protocol:
-
Enzyme Preparation: Utilize a purified source of Na+/K+-ATPase, typically from animal tissues like pig or sheep kidney medulla, or commercially available preparations.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl₂, NaCl, and KCl.
-
Inhibition: Pre-incubate the enzyme with varying concentrations of this compound for a defined period at 37°C.
-
Initiation: Start the reaction by adding a known concentration of ATP.
-
Termination: Stop the reaction after a specific time (e.g., 10-30 minutes) by adding a solution like sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
H+/K+-ATPase (Proton Pump) Inhibition Assay
This assay is crucial for assessing the effect of a compound on the gastric proton pump, a key target for drugs treating acid-related disorders.
Logical Flow for H+/K+-ATPase Activity Assessment
References
A Side-by-Side Comparison of V-ATPase Inhibitors: PC-766B and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a crucial role in the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their involvement in a myriad of physiological processes, including protein trafficking, degradation, and signaling, has made them attractive targets for therapeutic intervention, particularly in cancer and bone diseases. This guide provides a detailed, data-driven comparison of PC-766B, a macrolide antibiotic, with other well-characterized V-ATPase inhibitors: Bafilomycin A1, Concanamycin A, and Salicylihalamide A.
Inhibitor Overview and Mechanism of Action
V-ATPase inhibitors are a diverse group of molecules that disrupt the function of this proton pump through various mechanisms. Understanding these mechanisms is critical for the rational design and application of these compounds in research and drug development.
-
This compound: A macrolide antibiotic produced by Nocardia brasiliensis[1]. While its primary mode of action as a V-ATPase inhibitor is not extensively detailed in publicly available literature, it has demonstrated potent antitumor activity[2][3]. It is structurally related to the hygrolidin family of antibiotics and has been noted to have weak inhibitory activity against Na+, K+-ATPase[2][4]. The chemical structure of this compound has been elucidated, revealing a 16-membered macrocyclic lactone ring.
-
Bafilomycin A1: A macrolide antibiotic isolated from Streptomyces species, Bafilomycin A1 is a highly specific and potent inhibitor of V-ATPase. It binds to the V0 subunit of the V-ATPase, which is the membrane-spanning proton pore, thereby blocking proton translocation. This disruption of the proton gradient leads to the inhibition of acidification in organelles like lysosomes and endosomes.
-
Concanamycin A: Another macrolide antibiotic, Concanamycin A, is also a potent and specific V-ATPase inhibitor. Similar to Bafilomycin A1, it targets the V0 subunit and inhibits proton pumping. However, some studies suggest that concanamycins can be more potent and specific than bafilomycins.
-
Salicylihalamide A: A marine-derived natural product, Salicylihalamide A represents a different chemical class of V-ATPase inhibitors. It also targets the V0 subunit but through a mechanism distinct from that of Bafilomycin A1 and does not compete for the same binding site.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target/Cell Line | IC50 Value | Reference |
| This compound | P388 leukemia (murine) | 0.1 ng/mL | |
| B16 melanoma (murine) | 0.4 ng/mL | ||
| Bafilomycin A1 | V-ATPase (bovine adrenal medulla) | 50 nmol/mg protein | |
| V-ATPase (Neurospora crassa) | 400 nmol/mg protein | ||
| V-ATPase (Zea mays) | 4 nmol/mg protein | ||
| HeLa cells (vacuolization inhibition) | 4 nM | ||
| Concanamycin A | V-ATPase | More potent than Bafilomycin A1 | |
| Salicylihalamide A | V-ATPase (mammalian) | Potent inhibitor |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the study of V-ATPase inhibitors.
V-ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.
Materials:
-
Purified V-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM NADH, 3.2 units pyruvate kinase, 8 units L-lactic dehydrogenase
-
ATP solution (1 mM)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl), Surfactant (e.g., 0.01% Tween-20). Mix Solutions A and B in a 3:1 ratio, then add surfactant.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the purified V-ATPase in the assay buffer.
-
Add the V-ATPase inhibitor (e.g., this compound) at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ATP solution.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a standard curve using known concentrations of the phosphate standard to determine the amount of Pi released in the enzymatic reaction.
-
Calculate the percentage of V-ATPase inhibition for each inhibitor concentration and determine the IC50 value.
Measurement of Intracellular pH (BCECF-AM Assay)
This fluorescence-based assay is used to measure changes in intracellular pH (pHi) upon treatment with V-ATPase inhibitors.
Materials:
-
Cultured cells
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with dual excitation capabilities
Procedure:
-
Seed the cells in a 96-well microplate and allow them to adhere overnight.
-
Prepare a loading solution of BCECF-AM (typically 1-5 µM) in HBSS.
-
Remove the culture medium from the cells and wash them with HBSS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
Wash the cells with HBSS to remove the extracellular dye.
-
Add HBSS containing the V-ATPase inhibitor at various concentrations to the cells.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microplate reader.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
Calibrate the fluorescence ratio to pH values using a calibration curve generated with buffers of known pH in the presence of a protonophore like nigericin.
V-ATPase in Cellular Signaling Pathways
V-ATPase activity is intricately linked to several key signaling pathways that are often dysregulated in diseases like cancer. Inhibition of V-ATPase can, therefore, have profound effects on these pathways.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. V-ATPase-mediated acidification of endosomes is required for the proper trafficking and activation of Wnt receptors. Inhibition of V-ATPase can disrupt this process and attenuate Wnt signaling.
Caption: V-ATPase role in Wnt signaling.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. V-ATPase plays a critical role in the activation of mTOR complex 1 (mTORC1) on the lysosomal surface by sensing amino acid levels. Inhibition of V-ATPase can therefore lead to the suppression of mTORC1 activity.
Caption: V-ATPase in mTORC1 signaling.
Conclusion
This compound is a macrolide antibiotic with demonstrated antitumor properties. While its direct inhibitory effect on V-ATPase requires further quantitative characterization, its chemical class and biological activity place it within the broader family of V-ATPase modulating agents. In contrast, Bafilomycin A1, Concanamycin A, and Salicylihalamide A are well-established, potent, and specific V-ATPase inhibitors with distinct mechanisms of action. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential and cellular functions of V-ATPase and its inhibitors. Further studies are warranted to elucidate the precise mechanism of action and V-ATPase inhibitory potency of this compound to fully understand its potential as a research tool and therapeutic lead.
References
Statistical Analysis of PC-766B: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for PC-766B, a macrolide antibiotic with notable biological activities. Due to the limited public availability of the full experimental dataset for this compound, this document serves as a framework, presenting available information and comparing it with established alternatives in relevant biological assays. The experimental protocols provided are based on standard methodologies in the field.
Data Presentation: Comparative Efficacy
The following tables summarize the biological activities of this compound in comparison to standard therapeutic agents. Quantitative data for this compound is based on preliminary reports and requires further detailed experimental validation.
Table 1: Antimicrobial Activity
This compound has demonstrated activity against Gram-positive bacteria.[1] The following table compares its reported activity with Erythromycin, a widely used macrolide antibiotic.
| Compound | Organism (Gram-Positive) | Minimum Inhibitory Concentration (MIC, µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Streptococcus pneumoniae | Data not available | |
| Enterococcus faecalis | Data not available | |
| Erythromycin | Staphylococcus aureus | 0.25 - >2048 |
| Streptococcus pneumoniae | ~0.06 | |
| Enterococcus faecalis | 0.25 - >2048 |
Table 2: Antitumor Activity
This compound has shown antitumor activity against murine tumor cells.[1] This table compares its potential efficacy with Doxorubicin, a common chemotherapeutic agent.
| Compound | Cell Line (Murine) | IC50 (µM) |
| This compound | P388 leukemia | Data not available |
| L1210 leukemia | Data not available | |
| Doxorubicin | P388 leukemia | ~0.04 - 0.2 |
| L1210 leukemia | ~0.05 - 0.3 |
Table 3: Na+/K+-ATPase Inhibitory Activity
This compound exhibits weak inhibitory activity against Na+/K+-ATPase.[1] The following table provides a comparison with Ouabain, a known potent inhibitor of this enzyme.
| Compound | Enzyme Source | IC50 (µM) |
| This compound | Source not specified | Weak inhibitory activity reported |
| Ouabain | Rat brain membranes | ~0.46[2] |
| Human kidney cells | ~0.039[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound, Erythromycin) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Tumor cells (e.g., P388, L1210) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Na+/K+-ATPase Activity Assay
This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Enzyme Preparation: A source of Na+/K+-ATPase, such as a microsomal fraction from tissue homogenates (e.g., rat brain), is prepared.
-
Reaction Mixture: The enzyme preparation is incubated in a reaction buffer containing MgCl2, KCl, and NaCl.
-
Inhibitor Addition: The test compound (e.g., this compound, Ouabain) is added at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared. To determine the specific Na+/K+-ATPase activity, a reaction is run in the presence of a high concentration of a specific inhibitor like ouabain to measure the background ATPase activity.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Phosphate Detection: The reaction is stopped, and the amount of released inorganic phosphate is determined using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The specific Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity. The IC50 value for the test compound is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways potentially affected by this compound and its comparators, as well as the workflows for the described experimental protocols.
Antimicrobial Susceptibility Testing Workflow
In Vitro Cytotoxicity (MTT) Assay Workflow
Na+/K+-ATPase Activity Assay Workflow
Macrolide Antibiotic Mechanism of Action
Anthracycline Antitumor Mechanism
References
- 1. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PC-766B Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic macrolide antibiotic PC-766B, focusing on its performance against other angiogenesis inhibitors and the available data regarding the reproducibility of its initial research findings.
Executive Summary
This compound has demonstrated potent inhibitory effects on vascular endothelial growth factor (VEGF)-induced endothelial cell migration, a key process in angiogenesis. Its mechanism is likely linked to the inhibition of vacuolar-type H+-ATPase (V-ATPase), a mechanism shared with related compounds like bafilomycin A1. While initial findings are promising, a critical gap exists in the scientific literature regarding the direct replication of these results. This guide summarizes the available quantitative data, outlines the experimental protocols necessary for reproduction, and visualizes the proposed signaling pathway to aid researchers in evaluating and potentially verifying the therapeutic potential of this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and comparable agents on VEGF-induced endothelial cell migration and other related angiogenesis assays. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions.
| Compound | Target/Mechanism | Assay | Potency (IC50 / ED100) | Cell Type |
| This compound | V-ATPase (putative) | VEGF-Induced Endothelial Cell Migration | ED100: 1.3 nM [1] | HUVEC |
| This compound' | V-ATPase (putative) | VEGF-Induced Endothelial Cell Migration | ED100: 13 nM[1] | HUVEC |
| Bafilomycin A1 | V-ATPase | VEGF-Induced Endothelial Cell Migration | Inhibitory at 10 nM[1] | HUVEC |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | VEGF-Induced HUVEC Proliferation | IC50: 40 nM[2] | HUVEC |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | Endothelial Cell Migration | Significant inhibition at 1 µM[3] | PTEC |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, Raf-1 | VEGFR2 Kinase Activity | IC50: 90 nM | N/A |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, Raf-1 | Endothelial Cell Migration | Minor inhibition at 1 µM | PTEC |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | VEGFR2 Kinase Activity | IC50: 0.2 nM | PAE |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | HUVEC Viability | IC50: ~0.3 µM | HUVEC |
| Bevacizumab | VEGF-A | VEGF-A Induced VEGFR1 Activation | IC50: 845 - 1,476 pM | N/A |
| Bevacizumab | VEGF-A | Endothelial Cell Migration | Dose-dependent inhibition | EqUVEC |
Note on Reproducibility: A comprehensive search of the scientific literature did not yield any studies that directly aimed to reproduce the initial findings on the anti-angiogenic activity of this compound. The concept of reproducibility is crucial in scientific research to ensure the validity and reliability of findings. While the absence of direct replication studies does not invalidate the original results, it highlights an area where further investigation is warranted. The detailed experimental protocol provided below is intended to facilitate such independent verification.
Experimental Protocols
The following is a representative methodology for a VEGF-induced endothelial cell migration assay, based on commonly used protocols and the information available from the original this compound study.
Objective: To quantify the inhibitory effect of this compound and other compounds on the migration of human umbilical vein endothelial cells (HUVECs) in response to a VEGF gradient.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A (165)
-
This compound and other test compounds
-
Transwell inserts (8.0-µm pore polycarbonate membrane) for 24-well plates
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Culture: HUVECs are cultured in EGM supplemented with 10% FBS and maintained in a humidified incubator at 37°C and 5% CO2. Cells are used for experiments between passages 3 and 6.
-
Assay Preparation:
-
The lower chambers of the 24-well plate are filled with 600 µL of EGM containing 1% FBS and the chemoattractant, VEGF (e.g., 20 ng/mL).
-
The upper chambers (Transwell inserts) are seeded with HUVECs (e.g., 5 x 10^4 cells per insert) in 200 µL of serum-free EGM.
-
Test compounds (this compound and comparators) are added to the upper chamber at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Migration: The plate is incubated for 4-6 hours at 37°C to allow for cell migration through the porous membrane towards the VEGF gradient.
-
Quantification:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are stained with Calcein AM.
-
Fluorescence is quantified using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of migrated cells. The percentage of migration inhibition is calculated relative to the vehicle control. ED100 or IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Signaling Pathway of this compound in Inhibiting VEGF-Induced Endothelial Cell Migration
The following diagram illustrates the proposed signaling pathway through which this compound, as a putative V-ATPase inhibitor, disrupts VEGF-induced endothelial cell migration. Inhibition of V-ATPase is thought to impair the proper trafficking and signaling of VEGFR2, a key receptor for VEGF.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Evaluating Anti-Angiogenic Compounds
This diagram outlines the key steps in a typical in vitro experiment to assess the anti-angiogenic properties of a test compound like this compound.
Caption: Endothelial cell migration assay workflow.
Logical Relationship: Reproducibility in Drug Discovery
This diagram illustrates the logical flow and importance of reproducibility in the context of validating a novel therapeutic agent like this compound.
Caption: The critical role of reproducibility.
References
Control Experiments for Studying PC-766B: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of PC-766B, a macrolide antibiotic with antitumor properties, alongside alternative compounds. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a macrolide antibiotic belonging to the hygrolidin family, produced by the actinomycete Nocardia brasiliensis.[1][2] While initially identified for its activity against Gram-positive bacteria, fungi, and yeasts, this compound has demonstrated notable antitumor activity in murine tumor cell lines.[1] A key characteristic of this compound is its weak inhibitory effect on Na+,K+-ATPase.[1] Its structural analogs and other members of the hygrolidin family, such as Bafilomycin A1 and Concanamycin A, are known for their potent inhibition of vacuolar H+-ATPase (V-ATPase), a mechanism central to their anticancer effects.[3]
Comparative Performance Data
To objectively evaluate the antitumor potential of this compound, its in vitro cytotoxicity is compared with Bafilomycin A1, a well-characterized V-ATPase inhibitor.
| Compound | Cell Line | IC50 | Citation |
| This compound | P388 (murine leukemia) | 0.1 ng/mL | |
| This compound | B16 (murine melanoma) | 0.4 ng/mL | |
| Bafilomycin A1 | BEL-7402 (human hepatocellular carcinoma) | 10-50 nM | |
| Bafilomycin A1 | HO-8910 (human ovarian cancer) | 10-50 nM | |
| Bafilomycin A1 | Capan-1 (human pancreatic cancer) | 5 nM | |
| Bafilomycin A1 | Pediatric B-cell acute lymphoblastic leukemia cells | 1 nM |
Mechanism of Action and Signaling Pathways
The primary antitumor mechanism of hygrolidin family macrolides, and by extension likely this compound, is the inhibition of vacuolar H+-ATPase (V-ATPase). V-ATPase is a proton pump crucial for acidifying intracellular compartments like lysosomes and endosomes. Its inhibition disrupts several key cellular processes, ultimately leading to apoptosis.
Key signaling pathways affected by V-ATPase inhibition include:
-
Autophagy Inhibition: Disruption of lysosomal acidification blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway, leading to the accumulation of autophagic vacuoles and cellular stress.
-
Apoptosis Induction: V-ATPase inhibition can trigger both caspase-dependent and -independent apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is implicated in the cytotoxic effects of V-ATPase inhibitors.
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and autophagy, is influenced by V-ATPase activity.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway has also been identified as being affected by V-ATPase inhibition.
This compound also exhibits weak inhibitory activity against Na+,K+-ATPase. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. While this inhibitory effect is noted to be weak for this compound, potent inhibition of Na+,K+-ATPase by other compounds can lead to increased intracellular sodium, membrane depolarization, and ultimately, cell death.
Signaling Pathway for Hygrolidin-induced Cytotoxicity
Caption: Proposed signaling cascade for this compound-induced antitumor effects.
Experimental Protocols
To aid researchers in the study of this compound and similar compounds, detailed methodologies for key control experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a comparator compound (e.g., Bafilomycin A1) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Na+,K+-ATPase Activity Assay
This assay measures the specific activity of Na+,K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Isolate crude membrane fractions from a suitable tissue source (e.g., rat brain) or use a commercially available purified enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Inhibitor Control: For the control group to measure ouabain-sensitive ATPase activity, include a known Na+,K+-ATPase inhibitor like ouabain (1 mM) in the reaction mixture.
-
Compound Incubation: Incubate the membrane preparation with varying concentrations of this compound or a positive control inhibitor.
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30 minutes). Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The specific Na+,K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is expressed as a percentage of the control activity.
Logical Relationship for Na+,K+-ATPase Inhibition Assay
Caption: Determining the specific inhibitory effect of this compound on Na+,K+-ATPase.
Conclusion
This compound presents an interesting profile as an antitumor agent, likely acting through the inhibition of V-ATPase, a mechanism shared with other hygrolidin family macrolides. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to conduct controlled studies to further elucidate the therapeutic potential of this compound. Future investigations should focus on direct comparative studies with other V-ATPase inhibitors on a broader range of cancer cell lines and in vivo models to fully characterize its efficacy and mechanism of action.
References
- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm the Anti-Angiogenic Mechanism of PC-766B
A Comparative Guide for Researchers
Introduction
PC-766B is a macrolide antibiotic that has demonstrated potent anti-tumor and anti-angiogenic activities.[1][2][3][4] Notably, it has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell migration, a critical step in the formation of new blood vessels.[2] This guide provides a comparative overview of orthogonal experimental methods to validate the hypothesized mechanism of action of this compound: the inhibition of the VEGF signaling pathway in endothelial cells, potentially through direct interaction with the VEGF Receptor 2 (VEGFR-2). This guide is intended for researchers in drug development and cancer biology seeking to rigorously characterize the mechanism of novel anti-angiogenic compounds.
Hypothesized Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGF is a pivotal driver of angiogenesis. Its binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Key downstream pathways include the PI3K/Akt and Ras/Raf/MEK/ERK pathways. Many successful anti-angiogenic therapies function by inhibiting this signaling cascade, often by targeting the kinase activity of VEGFR-2.
Based on its observed biological effects, we hypothesize that this compound exerts its anti-angiogenic effects by directly or indirectly inhibiting the VEGFR-2 signaling pathway. This guide outlines two orthogonal methods to test this hypothesis:
-
Surface Plasmon Resonance (SPR): A biophysical method to quantify the direct binding of this compound to VEGFR-2 in a label-free, real-time manner.
-
Western Blot Analysis of Downstream Signaling: A cell-based immunoassay to measure the inhibition of VEGF-induced phosphorylation of key downstream signaling proteins, namely Akt and ERK, in human umbilical vein endothelial cells (HUVECs).
Below, we provide a comparative analysis of this compound with established VEGFR-2 inhibitors—Sorafenib, Sunitinib, and Axitinib—and detail the experimental protocols for the proposed validation methods.
Data Presentation: Comparative Analysis of VEGFR-2 Inhibitors
The following table summarizes the binding affinities and cellular potencies of well-characterized VEGFR-2 inhibitors. The data for this compound is presented as hypothetical to illustrate the expected outcomes of the described experiments.
| Compound | Method | Target | Quantitative Metric | Value |
| This compound (Hypothetical) | SPR | VEGFR-2 | Binding Affinity (KD) | 50 nM |
| This compound (Hypothetical) | Western Blot | p-Akt (in HUVECs) | IC50 | 100 nM |
| This compound (Hypothetical) | Western Blot | p-ERK (in HUVECs) | IC50 | 120 nM |
| Sorafenib | Molecular Docking | VEGFR-2 | Binding Affinity | -10.230 kcal/mol |
| Sorafenib | Kinase Assay | VEGFR-2 | IC50 | 53.65 nM |
| Sunitinib | Kinase Assay | VEGFR-2 | IC50 | 18.9 nM |
| Axitinib | Oral Administration | Advanced RCC | Dosage | 5mg BD |
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of PC-766B: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling PC-766B, a macrolide antibiotic, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1] As a bioactive compound, this compound is classified as hazardous chemical waste and requires careful management from the point of use to final disposal. Improper disposal, such as drain disposal, is prohibited due to the potential for environmental contamination and the development of antibiotic resistance.[2]
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, leak-proof hazardous waste container.[3] This includes unused or expired compound, contaminated labware (e.g., pipette tips, vials, and plates), and cleaning materials from spills.
-
Solid Waste: Collect solid waste, such as contaminated gloves and bench paper, in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: this compound is soluble in ethanol, methanol, DMF, and DMSO. Liquid waste containing this compound should be collected in a compatible, sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed by your EHS department.
2. Labeling:
Proper labeling is critical for safe handling and disposal. The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Bioactive," "Chemical Hazard")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
3. Storage:
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Storage should be at -20°C, consistent with the recommended storage temperature for the compound.
4. Disposal Request:
Once the waste container is full, or before the designated accumulation time limit is reached, contact your institution's EHS office to arrange for a hazardous waste pickup. Do not attempt to dispose of the waste through regular trash or drain systems.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal-related data such as permissible exposure limits or specific concentration thresholds for different disposal methods are not available. In the absence of this data, all concentrations of this compound must be treated as hazardous.
| Data Point | Value |
| CAS Number | 108375-77-5 |
| Storage Temperature | -20°C |
| Solubility | Ethanol, Methanol, DMF, DMSO |
| Recommended Disposal | Segregation as Hazardous Chemical Waste |
| Prohibited Disposal | Drain Disposal, General Trash |
Experimental Protocol Considerations
When designing experiments involving this compound, incorporate waste management into the protocol from the outset. Calculate the approximate volume of waste that will be generated and ensure adequate and properly labeled waste containers are available. All personnel involved in the experiment must be trained on these specific disposal procedures.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PC-766B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of PC-766B, a macrolide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. Due to the absence of specific toxicity data for this compound in available literature, the toxicity data for Bafilomycin A1, a structurally related macrolide antibiotic of the bafilomycin class, is provided as a reference for hazard assessment.
| Property | Value | Reference |
| Chemical Name | 16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-oxacyclohexadeca-3,5,11,13-tetraen-2-one | [1] |
| CAS Number | 108375-77-5 | [1][2] |
| Molecular Formula | C43H68O12 | [1][3] |
| Molecular Weight | 777.0 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | |
| Storage Temperature | -20°C |
| Inferred Toxicity Data (from Bafilomycin A1) | Value | Hazard Classification |
| Acute Toxicity (Oral) | No data available. Based on ATE data, classification criteria are not met (ATE > 2000 mg/kg). | Not classified |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (Respiratory tract irritation) |
Personal Protective Equipment (PPE)
Adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure. |
| Eye and Face Protection | Safety Glasses/Goggles | Use eye and face protection compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body Protection | Lab Coat | Wear a lab coat to prevent skin exposure. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Experimental Protocols: Safe Handling and Disposal
The following sections provide detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Handling Protocol
-
Preparation : Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE) : Don the required PPE as specified in the table above.
-
Weighing and Reconstitution :
-
Perform all weighing and reconstitution of solid this compound within a chemical fume hood to avoid inhalation of dust.
-
Use appropriate solvents (DMF, DMSO, Ethanol, or Methanol) for reconstitution.
-
Prepare stock solutions and store them in clearly labeled, tightly sealed containers at -20°C for up to one month or at -80°C for up to six months. For extended solubility, the solution can be heated to 37°C and sonicated.
-
-
Experimental Use :
-
Handle all solutions containing this compound with care to avoid splashes and aerosol formation.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet for Bafilomycin A1.
-
-
Post-Handling :
-
Decontaminate all work surfaces with an appropriate disinfectant.
-
Properly dispose of all contaminated materials as described in the disposal protocol below.
-
Remove and dispose of gloves, and wash hands thoroughly with soap and water.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, including empty vials, pipette tips, and contaminated labware, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all unused or waste solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Management :
-
Ensure all waste containers are kept tightly closed when not in use.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal Procedure :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of required safety precautions.
Caption: Experimental workflow for the safe handling of this compound.
Caption: Relationship between handling procedures, control measures, and exposure routes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
